molecular formula C11H13NO3 B579526 (2R)-2-Acetamido-2-phenylpropanoic acid CAS No. 16707-49-6

(2R)-2-Acetamido-2-phenylpropanoic acid

货号: B579526
CAS 编号: 16707-49-6
分子量: 207.229
InChI 键: QZMOGBLDXPANBR-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2R)-2-Acetamido-2-phenylpropanoic acid is a chiral N-acetyl α-amino acid derivative of interest in synthetic and medicinal chemistry research. Its structure features an acetamido group on the chiral center and a phenyl side chain, making it a valuable non-natural building block for the synthesis of complex peptides and peptidomimetics. Researchers utilize this compound to study stereospecific reactions and as a precursor in developing novel bioactive molecules. The R-configured chiral center is particularly useful for investigating the influence of stereochemistry on biological activity and molecular recognition. As a specialty amino acid derivative, it finds applications in creating custom research compounds and diverse chemical libraries for screening. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

属性

CAS 编号

16707-49-6

分子式

C11H13NO3

分子量

207.229

IUPAC 名称

(2R)-2-acetamido-2-phenylpropanoic acid

InChI

InChI=1S/C11H13NO3/c1-8(13)12-11(2,10(14)15)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,12,13)(H,14,15)/t11-/m1/s1

InChI 键

QZMOGBLDXPANBR-LLVKDONJSA-N

SMILES

CC(=O)NC(C)(C1=CC=CC=C1)C(=O)O

产品来源

United States
Foundational & Exploratory

Chemical structure and properties of (2R)-2-Acetamido-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the challenge of designing peptidomimetics that can resist enzymatic degradation while maintaining high target receptor affinity. One of the most effective strategies to achieve this is the incorporation of sterically constrained, non-proteinogenic amino acids into the peptide backbone. Among these, (2R)-2-Acetamido-2-phenylpropanoic acid stands out as a premier chiral building block[1].

While commercial catalogs sometimes loosely categorize it as a phenylalanine derivative[1], strict IUPAC nomenclature defines the parent scaffold as 2-amino-2-phenylpropanoic acid[2]. This makes it an α-methylated derivative of phenylglycine. The quaternary nature of its α-carbon imparts extreme rigidity, making it an invaluable tool for structural biologists and medicinal chemists.

This technical guide explores the molecular architecture, physicochemical properties, and validated synthetic workflows for utilizing this compound in advanced drug development.

Molecular Architecture and Stereochemical Nuances

The structural uniqueness of (2R)-2-Acetamido-2-phenylpropanoic acid lies at its C2 (alpha) carbon. This single stereocenter is fully substituted (quaternary), bonded to four distinct functional groups:

  • Carboxylic Acid (-COOH): Essential for downstream amide bond formation.

  • Acetamido Group (-NHCOCH3): An N-acetylated amine that serves as a protective group or a hydrogen-bond acceptor/donor in biological systems.

  • Phenyl Group (-C6H5): Provides significant steric bulk and enables π-π stacking interactions within receptor binding pockets.

  • Methyl Group (-CH3): The C3 carbon of the propanoic acid backbone, which restricts the rotational freedom of the molecule.

Stereochemical Causality: In the (2R) configuration, following the Cahn-Ingold-Prelog priority rules (-NHCOCH3 > -COOH > -C6H5 > -CH3), the spatial arrangement forces the bulky phenyl and acetamido groups into a specific orientation. When incorporated into a peptide, this steric crowding severely restricts the allowable Ramachandran dihedral angles (φ and ψ), effectively locking the peptide into stable secondary structures like β-turns or 310​ helices. This structural pre-organization reduces the entropic cost of receptor binding, thereby increasing binding affinity.

Physicochemical Properties & Quantitative Data

Understanding the baseline physicochemical properties is critical for predicting the compound's behavior during synthesis and purification. The quantitative data is summarized below:

PropertyValue
Chemical Name (2R)-2-Acetamido-2-phenylpropanoic acid
CAS Registry Number 4854-49-3
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Parent Compound 2-Amino-2-phenylpropanoic acid (CAS 13398-26-0)
Stereocenter Configuration (2R) - D-enantiomer derivative
Structural Classification Quaternary, Non-proteinogenic Amino Acid

Synthetic Methodologies and Mechanistic Pathways

The synthesis of highly pure (2R)-2-acetamido-2-phenylpropanoic acid typically requires a two-phase approach: the creation of a racemic intermediate via direct acetylation[1], followed by a strict enzymatic kinetic resolution to isolate the desired (2R) enantiomer.

G A Racemic α-Methylphenylglycine B Direct Acetylation (Ac2O, NaOH) A->B Nucleophilic attack C Racemic 2-Acetamido- 2-phenylpropanoic acid B->C pH control D Enzymatic Resolution (Acylase I, pH 7.5) C->D Stereoselective hydrolysis E (2S)-α-Methylphenylglycine (Aqueous Phase) D->E Deprotected (S)-enantiomer F (2R)-2-Acetamido- 2-phenylpropanoic acid (Organic Phase) D->F Intact (R)-enantiomer

Workflow for the synthesis and enzymatic resolution of (2R)-2-Acetamido-2-phenylpropanoic acid.

Experimental Protocols: Synthesis & Chiral Resolution

To ensure scientific integrity, the following protocol is designed as a self-validating system. The physical properties of the molecules at each step naturally drive the separation, minimizing the need for complex chromatography.

Step 1: Racemic Acetylation
  • Procedure: Dissolve racemic α-methylphenylglycine in 1M aqueous NaOH. Slowly add acetic anhydride dropwise while maintaining the reaction vessel below 10°C using an ice bath.

  • Causality: The alkaline environment (NaOH) ensures the α-amino group remains deprotonated and highly nucleophilic, facilitating rapid attack on the electrophilic carbonyl of acetic anhydride. Strict temperature control is maintained to prevent the competitive, parasitic hydrolysis of acetic anhydride by the aqueous solvent.

Step 2: Enzymatic Kinetic Resolution
  • Procedure: Adjust the pH of the resulting racemic 2-acetamido-2-phenylpropanoic acid solution to exactly 7.5 using dilute HCl. Add Acylase I (derived from porcine kidney or Aspergillus melleus) and incubate at 37°C for 24 hours with gentle agitation.

  • Causality: Acylase I is an enzyme with strict stereospecificity. It selectively enters the transition state with the (2S)-enantiomer (L-form), hydrolyzing its amide bond to yield the free amino acid. The (2R)-enantiomer (D-form) cannot properly orient in the enzyme's active site due to steric clash, leaving it entirely untouched as the N-acetyl derivative. The specific pH of 7.5 and 37°C temperature are critical to maximize the enzyme's catalytic turnover rate without causing thermal denaturation.

Step 3: Selective Phase Extraction (Self-Validating Separation)
  • Procedure: Acidify the reaction mixture to pH 2.0 using 6M HCl. Transfer to a separatory funnel and extract three times with ethyl acetate.

  • Causality: At pH 2.0, the enzymatically deprotected (2S)-α-methylphenylglycine becomes fully protonated at its amine group, forming a highly polar cation that remains trapped in the aqueous phase. Conversely, the target (2R)-2-acetamido-2-phenylpropanoic acid becomes protonated at its carboxylate group, rendering it overall neutral and highly lipophilic. It selectively partitions into the organic ethyl acetate phase. This differential solubility provides a clean, thermodynamically driven separation of the enantiomers.

Downstream Applications in Drug Development

The primary application of (2R)-2-Acetamido-2-phenylpropanoic acid is its use as a constrained building block in Solid Phase Peptide Synthesis (SPPS).

G A (2R)-2-Acetamido- 2-phenylpropanoic acid B Carboxyl Activation (HATU / DIPEA) A->B Electrophilic activation C Solid Phase Peptide Synthesis (SPPS) B->C Amide bond formation D Sterically Constrained Peptidomimetic C->D Cleavage & folding E Target Receptor Binding D->E Enhanced half-life

Integration of the (2R)-enantiomer into solid-phase peptide synthesis for drug development.

Mechanistic Advantage in Therapeutics: When this compound is integrated into a therapeutic peptide, the massive steric bulk of the quaternary α-carbon completely shields the adjacent amide bonds from nucleophilic attack by proteolytic enzymes (such as dipeptidyl peptidases). This rational design choice dramatically increases the in vivo half-life of the resulting drug candidate, transforming a rapidly degraded natural peptide into a viable, long-acting pharmaceutical asset.

References

  • Title : Buy 2-Acetamido-2-phenylpropanoic acid (EVT-3112221) | 4854-49-3 Source : EvitaChem URL : 3

  • Title : 2-Amino-2-phenylpropanoic acid | C9H11NO2 | CID 31722 Source : PubChem URL : 2

  • Title : 2-acetamido - Sigma-Aldrich Source : Sigma-Aldrich URL :Link

Sources

Biosynthetic Pathways and Enzymatic Synthesis of (2R)-2-Acetamido-2-phenylpropanoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Acetamido-2-phenylpropanoic acid—commonly referred to as (R)-N-acetyl-α-methylphenylglycine—is a highly specialized, non-proteinogenic α-quaternary amino acid derivative. In modern drug discovery, the incorporation of α-methylated amino acids is a proven strategy for imposing conformational constraints on peptide backbones and drastically increasing resistance to proteolytic degradation[1].

However, the biosynthesis and biocatalytic production of α-quaternary centers present formidable steric challenges. Standard pyridoxal phosphate (PLP)-dependent transaminases typically require an α-proton for aldimine-ketimine tautomerization, making the bulky methyl and phenyl groups highly inhibitory. To overcome this, researchers rely on two primary architectures: Enzymatic Kinetic Resolution (EKR) of racemic mixtures and De Novo Multi-Enzyme Cascades . This guide provides an authoritative, step-by-step technical breakdown of these pathways, exploring the causality behind enzyme selection and the self-validating protocols required for high-yield synthesis.

Pathway Architectures & Mechanistic Causality

Pathway A: Enzymatic Kinetic Resolution (EKR)

The most industrially scalable method for isolating the (2R)-enantiomer relies on the hydrolytic specificity of L-aminoacylase (EC 3.5.1.14) [2].

The Causality of Stereoselection: To understand why an L-specific enzyme yields the (2R)-product, one must analyze the Cahn-Ingold-Prelog (CIP) priorities of the α-carbon substituents:

  • Amino group (-NH₂)

  • Carboxyl group (-COOH)

  • Phenyl ring (-C₆H₅)

  • Methyl group (-CH₃)

Because the carboxyl carbon is bonded to three oxygen equivalents (one double bond, one single bond), it outranks the phenyl ring. Consequently, the (2S)-enantiomer structurally mimics the spatial arrangement of standard L-amino acids. When a racemic mixture of N-acetyl-α-methylphenylglycine is subjected to L-aminoacylase, the enzyme selectively recognizes and hydrolyzes the (2S)-acetamido group. The (2S)-enantiomer is converted to the free amino acid, while the sterically mismatched (2R)-enantiomer remains completely unreacted, preserving the target (2R)-2-Acetamido-2-phenylpropanoic acid[3].

EKR cluster_reaction L-Aminoacylase (EC 3.5.1.14) Catalysis Racemic Racemic N-Acetyl-α-methylphenylglycine (50% 2R, 50% 2S) L_Enant (2S)-2-Acetamido-2- phenylpropanoic acid Racemic->L_Enant Enantiomer R_Enant (2R)-2-Acetamido-2- phenylpropanoic acid Racemic->R_Enant Enantiomer L_Amino (2S)-2-Amino-2- phenylpropanoic acid L_Enant->L_Amino Hydrolysis (H₂O → Acetate) R_Enant->R_Enant Unreacted (Target Product)

Fig 1: Enzymatic Kinetic Resolution (EKR) workflow utilizing L-aminoacylase for enantiopurity.

Pathway B: De Novo Multi-Enzyme Cascade

For entirely biological synthesis, a three-step engineered cascade is utilized.

  • Methylation: Phenylpyruvate is methylated at the α-position by an engineered S-adenosylmethionine (SAM)-dependent methyltransferase.

  • Transamination: An engineered fold-type IV transaminase (which possesses a uniquely spacious active site to accommodate the α-methyl group) installs the amine stereoselectively.

  • N-Acetylation: A GCN5-related N-acetyltransferase (GNAT) utilizes Acetyl-CoA to acetylate the sterically hindered amine[4]. The GNAT superfamily is uniquely suited for this terminal step due to its structural plasticity and evolutionary history of modifying non-proteinogenic substrates[5].

DeNovoCascade A Phenylpyruvate B α-Methylphenylpyruvate A->B Methyltransferase (SAM → SAH) C (2R)-2-Amino-2- phenylpropanoic acid B->C Engineered Transaminase (PLP, Amine Donor) D (2R)-2-Acetamido-2- phenylpropanoic acid C->D N-Acetyltransferase (Acetyl-CoA → CoA)

Fig 2: De novo multi-enzyme cascade for the biosynthesis of (2R)-2-Acetamido-2-phenylpropanoic acid.

Experimental Methodologies & Self-Validating Workflows

To ensure scientific integrity, the following protocols form a closed, self-validating system. The EKR protocol leverages fundamental pKa differences for product isolation, while the subsequent HPLC protocol validates the stereochemical outcome.

Protocol 1: Preparative-Scale EKR via L-Aminoacylase

Objective: Isolate (2R)-2-Acetamido-2-phenylpropanoic acid from a racemic mixture.

  • Substrate Suspension: Suspend 50 mM of racemic 2-Acetamido-2-phenylpropanoic acid in 100 mL of 100 mM sodium phosphate buffer.

  • pH Optimization: Adjust the pH to exactly 7.5 using 1.0 M NaOH. This pH is critical to maintain the carboxylate in its soluble, deprotonated state without denaturing the enzyme.

  • Cofactor Addition: Add 0.5 mM CoCl₂. Causality: L-aminoacylase is a metalloenzyme; cobalt ions stabilize the active site architecture and drastically increase the Vmax for bulky substrates[3].

  • Biocatalysis: Introduce L-aminoacylase (e.g., from Aspergillus melleus) at a loading of 10 U/mg of substrate[2]. Incubate at 37°C for 48 hours under gentle agitation (150 rpm). Use an autotitrator to maintain pH 7.5, as the hydrolysis of the (2S)-enantiomer releases acetic acid.

  • Phase-Selective Extraction:

    • Terminate the reaction by acidifying the mixture to pH 2.0 using 10% HCl.

    • Causality: At pH 2.0, the unreacted (2R)-2-Acetamido-2-phenylpropanoic acid is fully protonated and highly lipophilic. Conversely, the hydrolyzed byproduct, (2S)-2-amino-2-phenylpropanoic acid, becomes a zwitterion/cation (protonated amine) and remains highly water-soluble[3].

    • Extract the aqueous layer three times with equal volumes of ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, evaporate under reduced pressure, and recrystallize the target (2R)-enantiomer from an ethanol/water gradient.

Protocol 2: Chiral HPLC Validation

Objective: Quantify the Enantiomeric Excess (ee) of the isolated product.

  • Stationary Phase: Utilize a Cinchona alkaloid-based zwitterionic chiral stationary phase (e.g., CHIRALPAK ZWIX). This matrix is specifically designed to resolve heavily substituted amino acid derivatives[3].

  • Mobile Phase: Prepare an isocratic mixture of Methanol/Acetonitrile (50:50 v/v) containing 50 mM formic acid and 25 mM diethylamine.

  • Detection & Flow: Set the flow rate to 0.8 mL/min with UV detection at 210 nm and 254 nm.

  • Validation Logic: Inject a racemic standard first to establish the retention times (Rt) of both the (2R) and (2S) enantiomers. Subsequently, inject the purified product. An ee of >99% is confirmed if the AUC (Area Under the Curve) for the (2S) peak is at baseline noise levels.

Quantitative Data & Yield Analysis

The choice between EKR and De Novo cascades depends entirely on the scale and required purity of the pharmaceutical application. Table 1 summarizes the operational metrics of both pathways.

Table 1: Comparative Analysis of Biosynthetic Pathways

ParameterPathway A: EKR (L-Aminoacylase)Pathway B: De Novo Cascade
Theoretical Max Yield 50% (due to racemic starting material)100% (from phenylpyruvate)
Enantiomeric Excess (ee) > 99.5%~ 92% - 98% (Transaminase dependent)
Biocatalyst Complexity Low (Single commercially available enzyme)High (Three engineered enzymes)
Cofactor Requirements Co²⁺ (Catalytic)SAM, PLP, Acetyl-CoA (Stoichiometric/Regenerated)
Primary Byproduct (2S)-2-amino-2-phenylpropanoic acidS-Adenosylhomocysteine (SAH), CoA
Industrial Scalability Excellent (Standard for API manufacturing)Moderate (Requires complex cofactor recycling)

Conclusion

The synthesis of (2R)-2-Acetamido-2-phenylpropanoic acid derivatives highlights the intersection of advanced biocatalysis and chemical logic. While de novo cascades utilizing GNAT-fold N-acetyltransferases represent the cutting edge of metabolic engineering, Enzymatic Kinetic Resolution via L-aminoacylase remains the gold standard for achieving the >99% enantiopurity required in drug development. By exploiting strict CIP priority mechanics and pH-dependent solubility, researchers can establish highly efficient, self-validating production pipelines for these critical α-quaternary building blocks.

Sources

Analytical and Physicochemical Profiling of (2R)-2-Acetamido-2-phenylpropanoic Acid: Molecular Weight, Exact Mass, and High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Acetamido-2-phenylpropanoic acid is a highly specific, chiral α -amino acid derivative characterized by a quaternary stereocenter at the alpha carbon. Functioning as an N-acetylated derivative of α -methyl-phenylglycine, it is a critical intermediate in the asymmetric synthesis of peptidomimetics and active pharmaceutical ingredients (APIs).

For analytical scientists and drug development professionals, distinguishing this specific enantiomer within complex biological matrices requires rigorous physicochemical profiling. This technical guide establishes the authoritative baseline for its molecular weight (207.23 g/mol )[1] and exact monoisotopic mass (207.0895 Da)[2], providing a self-validating High-Resolution Mass Spectrometry (HRMS) protocol designed to ensure absolute data integrity.

Physicochemical Profiling: Average vs. Exact Mass

In pharmaceutical mass spectrometry, the distinction between molecular weight and exact mass dictates the entire analytical approach.

The molecular weight (207.23 g/mol ) is derived from the natural isotopic abundance of its constituent elements (e.g., incorporating the ~1.1% natural abundance of 13 C). This value is utilized primarily for bulk stoichiometric calculations and formulation. Conversely, the exact mass (207.0895 Da) is calculated strictly from the most abundant, stable isotopes ( 12 C, 1 H, 14 N, 16 O)[3]. In modern analytical chemistry, exact mass is the paramount metric, as it allows ultra-high-resolution instruments (like Orbitraps or Time-of-Flight mass analyzers) to differentiate the target analyte from isobaric background noise.

Quantitative Data Summary
PropertyValueCausality / Analytical Significance
Chemical Formula C11H13NO3Defines the elemental composition and theoretical isotopic envelope.
Molecular Weight 207.23 g/mol Average mass; used for molarity and yield calculations[1].
Exact Mass (Monoisotopic) 207.0895 DaCritical for sub-ppm mass accuracy identification in HRMS[2].
[M+H]⁺ Exact Mass 208.0968 DaPrimary target precursor ion in positive Electrospray Ionization (ESI+).
[M-H]⁻ Exact Mass 206.0823 DaPrimary target precursor ion in negative Electrospray Ionization (ESI-).

High-Resolution Mass Spectrometry (HRMS) Analytical Strategy

Mass spectrometers are inherently "enantiomer-blind." The (2R) and (2S) stereoisomers of 2-Acetamido-2-phenylpropanoic acid possess identical exact masses and yield identical mass spectra. Therefore, a robust analytical workflow must couple chiral liquid chromatography (LC) with HRMS to ensure the isolated detection of the (2R) configuration.

LCHRMS A Sample Prep (Dilution & Filtration) B Chiral LC (Enantiomer Separation) A->B C ESI Source (Positive Ionization) B->C D Orbitrap HRMS (Exact Mass Detection) C->D E Data Analysis (Mass Defect Calculation) D->E

Figure 1: Self-validating LC-HRMS workflow for chiral separation and exact mass determination.

Tandem Mass Spectrometry (MS/MS) Fragmentation Mechanisms

The structural elucidation of N-acetyl amino acids relies on predictable, energy-dependent fragmentation pathways. When subjected to Higher-energy Collisional Dissociation (HCD), the protonated precursor ion ([M+H]⁺ at m/z 208.0968) undergoes highly specific neutral losses[4].

  • Ketene Loss (-42.0106 Da): The N-acetyl group is highly labile under collisional activation, frequently expelling a neutral ketene molecule (C 2​ H 2​ O) to yield an intermediate fragment at m/z 166.0863[4].

  • Water Loss (-18.0106 Da): The C-terminal carboxylic acid undergoes dehydration, generating an acylium ion at m/z 190.0862[5].

  • Immonium Ion Formation: The sequential loss of both water and ketene drives the formation of a highly stable immonium ion at m/z 148.0757. This serves as the definitive diagnostic fragment for this specific molecular backbone[5].

Fragmentation A Precursor Ion [M+H]+ m/z 208.0968 B Loss of H2O (-18 Da) m/z 190.0862 A->B -H2O C Loss of Ketene (-42 Da) m/z 166.0863 A->C -C2H2O D Immonium Ion m/z 148.0757 B->D -C2H2O C->D -H2O

Figure 2: Proposed MS/MS fragmentation pathway of protonated (2R)-2-Acetamido-2-phenylpropanoic acid.

Self-Validating Experimental Protocol: Exact Mass Determination

To ensure absolute trustworthiness in the analytical data, the following step-by-step methodology integrates internal calibration and orthogonal separation techniques. Every step is designed with a specific physicochemical causality in mind.

Step 1: Sample Preparation & Internal Calibration
  • Action: Dissolve the analyte in a 50:50 Methanol:Water (v/v) solution containing 0.1% Formic Acid. Spike the solution with Leucine Enkephalin (m/z 556.2771) to act as an internal lock mass.

  • Causality: Formic acid acts as a proton donor, ensuring maximum ionization efficiency for the [M+H]⁺ species. The lock mass provides continuous, real-time correction of the mass axis. This creates a self-validating system that guarantees sub-ppm mass accuracy regardless of minor instrumental drift.

Step 2: Chiral Chromatographic Separation
  • Action: Inject 2 µL of the prepared sample onto a zwitterionic chiral stationary phase (e.g., Chiralpak ZWIX(+)). Utilize a mobile phase consisting of Methanol/Acetonitrile buffered with 50 mM Ammonium Formate.

  • Causality: Because the exact mass of the (2R) and (2S) forms are identical, chiral chromatography is the only mechanism to isolate the (2R)-enantiomer prior to ionization.

  • Field Insight: Matrix-induced ion suppression is a common pitfall in ESI+. By utilizing a zwitterionic stationary phase, we not only achieve chiral resolution but also orthogonally separate the analyte from early-eluting polar matrix components, thereby preserving ionization efficiency.

Step 3: Electrospray Ionization (ESI) & Desolvation
  • Action: Operate the ESI source in positive mode (ESI+). Set the capillary voltage to 3.0 kV and the desolvation gas temperature to 350°C.

  • Causality: The amide nitrogen and carbonyl oxygen are highly basic sites susceptible to protonation. The 350°C temperature optimizes droplet evaporation and ion release without inducing premature, in-source thermal degradation (such as unintended water loss prior to the mass analyzer).

Step 4: Orbitrap Mass Analysis & HCD Fragmentation
  • Action: Acquire full-scan MS data at a resolving power of 120,000 (at m/z 200). Trigger MS/MS using Higher-energy Collisional Dissociation (HCD) at a Normalized Collision Energy (NCE) of 25%.

  • Causality: Ultra-high resolution isolates the 208.0968 Da monoisotopic peak from isobaric matrix interferences. An NCE of 25% provides the precise kinetic energy required to cleave the N-acetyl group and dehydrate the carboxylic acid, yielding the complete diagnostic fragmentation fingerprint detailed in Section 4.

References

  • PubChem. "2-Acetamido-2-phenylpropanoic acid | C11H13NO3 | CID 20520954". National Center for Biotechnology Information. URL: [Link]

  • KEGG COMPOUND. "C03519: C11H13NO3". Kyoto Encyclopedia of Genes and Genomes. URL: [Link]

  • PubChem. "N-Acetylphenylalanine | C11H13NO3 | CID 101184". National Center for Biotechnology Information. URL: [Link]

  • ResearchGate. "Characterization of isomeric acetyl amino acids and di-acetyl amino acids by LC/MS/MS". URL: [Link]

  • PubMed. "Why Are B ions stable species in peptide spectra?". Journal of the American Society for Mass Spectrometry. URL: [Link]

Sources

Pharmacokinetic Properties of (2R)-2-Acetamido-2-phenylpropanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Acetamido-2-phenylpropanoic acid (C11H13NO3) is a non-proteinogenic, unnatural amino acid derivative characterized by an alpha-methyl group, a phenyl ring, and an N-acetylated amine[1]. In medicinal chemistry, it serves as a critical building block and biochemical probe for designing therapeutics targeting metabolic disorders and pain management[1]. The integration of the alpha-methyl group and the acetamido moiety introduces significant steric hindrance, which fundamentally alters its absorption, distribution, metabolism, and excretion (ADME) profile compared to natural amino acids like phenylalanine[2]. This guide delineates the pharmacokinetic properties of this compound, providing researchers with actionable, self-validating protocols for ADME characterization.

Physicochemical Profiling and ADME Implications

The pharmacokinetic behavior of a molecule is inextricably linked to its physicochemical properties. For (2R)-2-Acetamido-2-phenylpropanoic acid, the presence of the lipophilic phenyl ring is balanced by the polar carboxylic acid and acetamido groups[3].

Causality Insight: The alpha-methyl group restricts the conformational flexibility of the molecule. This rigidity prevents the compound from fitting into the active sites of ubiquitous endogenous proteases and peptidases, thereby drastically increasing its metabolic stability and plasma half-life compared to endogenous alpha-amino acids[2].

Table 1: Key Physicochemical Properties and Pharmacokinetic Implications

PropertyValue (Approx.)Pharmacokinetic Implication
Molecular Weight 207.23 g/mol Highly favorable for passive diffusion and oral bioavailability (Lipinski's Rule of 5 compliant).
LogP (Octanol/Water) ~1.5 - 2.0Moderate lipophilicity ensures adequate lipid membrane permeability while maintaining aqueous solubility.
pKa (Carboxylic Acid) ~2.0 - 3.5Ionized at physiological pH (7.4), restricting passive transcellular diffusion but enabling transporter-mediated uptake.
Hydrogen Bond Donors 2 (Amide NH, Carboxyl OH)Low HBD count favors membrane permeability and limits excessive hydration shells.
Hydrogen Bond Acceptors 3 (Carbonyl O, Carboxyl O)Facilitates interactions with aqueous environments and plasma proteins.

Absorption: Permeability and Transporter Dynamics

Due to its ionization at intestinal pH, the passive transcellular absorption of (2R)-2-Acetamido-2-phenylpropanoic acid is limited. However, its structural resemblance to phenylalanine allows it to interact with intestinal transporters, albeit with modified affinity due to the N-acetyl and alpha-methyl groups[4].

Protocol: Caco-2 Monolayer Permeability Assay (Self-Validating System)

To quantify intestinal absorption potential, a bidirectional Caco-2 permeability assay is employed. This protocol incorporates Lucifer Yellow to validate monolayer integrity, ensuring that the apparent permeability ( Papp​ ) reflects true transcellular/transporter-mediated transport rather than paracellular leakage.

Step-by-Step Methodology:

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to allow differentiation into enterocyte-like monolayers.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².

  • Dosing Solution Preparation: Prepare a 10 µM solution of (2R)-2-Acetamido-2-phenylpropanoic acid in HBSS buffer (pH 7.4). Add Lucifer Yellow (100 µM) as a paracellular marker.

  • Incubation: Add the dosing solution to the apical (A) chamber for A-to-B transport, or the basolateral (B) chamber for B-to-A transport. Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.

  • Quantification & Validation: Analyze compound concentration via LC-MS/MS. Measure Lucifer Yellow fluorescence (Ex 428 nm / Em 536 nm). Validation Check: If Lucifer Yellow Papp​ > 1×10−6 cm/s, discard the data as the monolayer is compromised.

  • Calculation: Calculate Papp​=(dQ/dt)/(C0​×A) , where dQ/dt is the steady-state flux, C0​ is the initial concentration, and A is the surface area.

Distribution: Plasma Protein Binding (PPB)

The distribution volume ( Vd​ ) of (2R)-2-Acetamido-2-phenylpropanoic acid is heavily influenced by its binding to Human Serum Albumin (HSA). The anionic carboxylic acid at pH 7.4 binds to Site I or Site II of HSA, while the phenyl ring engages in hydrophobic interactions.

Protocol: Rapid Equilibrium Dialysis (RED)
  • Preparation: Spike human plasma with the test compound to a final concentration of 1 µM and 10 µM.

  • Dialysis: Load 200 µL of spiked plasma into the sample chamber of a RED device insert. Load 350 µL of PBS (pH 7.4) into the adjacent buffer chamber.

  • Incubation: Seal the plate and incubate at 37°C on a thermomixer at 300 rpm for 4 hours to achieve equilibrium.

  • Matrix Matching (Critical Step): Post-incubation, extract 50 µL from both chambers. Add 50 µL of blank plasma to the buffer samples and 50 µL of blank PBS to the plasma samples to ensure identical matrices for extraction.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes.

  • Analysis: Quantify via LC-MS/MS. Calculate Fraction Unbound ( fu​ ) = Concentration in Buffer / Concentration in Plasma.

Metabolism (Biotransformation)

The hallmark of (2R)-2-Acetamido-2-phenylpropanoic acid is its metabolic resilience. The alpha-methyl group creates a steric shield around the chiral center, completely blocking standard alpha-amino acid decarboxylases and transaminases[2].

Primary Biotransformation Pathways:

  • Hepatic Amidases: Slow hydrolysis of the N-acetyl group to yield (2R)-2-amino-2-phenylpropanoic acid.

  • CYP450 Oxidation: Minor Phase I hydroxylation of the phenyl ring (likely mediated by CYP3A4 or CYP2D6).

MetabolicPathway Parent (2R)-2-Acetamido-2-phenylpropanoic acid Deacetylation Amidase Cleavage (Deacetylation) Parent->Deacetylation Hepatic Amidases CYP CYP450 Oxidation (Phenyl Ring Hydroxylation) Parent->CYP CYP3A4 / CYP2D6 Excretion Renal Excretion (OATs) Parent->Excretion Unchanged Drug Metabolite1 (2R)-2-Amino-2-phenylpropanoic acid Deacetylation->Metabolite1 Metabolite2 Hydroxylated Derivatives CYP->Metabolite2 Metabolite1->Excretion Metabolite2->Excretion

Proposed biotransformation and excretion pathways for the compound.

Protocol: Liver Microsomal Stability Assay

Causality Insight: To isolate Phase I metabolism from Phase II and amidase activity, human liver microsomes (HLMs) supplemented strictly with NADPH are used.

  • Incubation Mixture: Combine HLMs (0.5 mg/mL final protein concentration), 1 µM test compound, and 3.3 mM MgCl2 in 100 mM potassium phosphate buffer (pH 7.4).

  • Reaction Initiation: Pre-warm to 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the mixture into 150 µL of ice-cold quench solution (acetonitrile with internal standard).

  • Clearance Calculation: Determine the in vitro half-life ( t1/2​ ) from the log-linear decline of the parent compound. Calculate intrinsic clearance ( CLint​=(0.693/t1/2​)×(mL/mg protein) ).

Excretion and In Vivo Pharmacokinetic Modeling

Because of its high metabolic stability, the primary route of elimination for (2R)-2-Acetamido-2-phenylpropanoic acid is anticipated to be renal excretion of the unchanged parent drug. The carboxylic acid moiety makes it a prime substrate for Organic Anion Transporters (OAT1/OAT3) located on the basolateral membrane of the proximal tubule[4].

PKWorkflow Dosing 1. IV/PO Dosing (Rodent Models) Sampling 2. Serial Blood Sampling (0-24h) Dosing->Sampling Extraction 3. Protein Precipitation & SPE Extraction Sampling->Extraction Analysis 4. LC-MS/MS Quantification Extraction->Analysis Modeling 5. NCA & Compartmental PK Modeling Analysis->Modeling

Step-by-step in vivo pharmacokinetic profiling workflow.

Protocol: In Vivo Rodent PK Study
  • Dosing: Administer the compound to male Sprague-Dawley rats via intravenous (IV) tail vein injection (1 mg/kg) and oral (PO) gavage (10 mg/kg).

  • Sampling: Collect 200 µL blood samples via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 3,000 x g for 10 minutes at 4°C to separate plasma. Store at -80°C until analysis.

  • Bioanalysis: Extract plasma via Solid Phase Extraction (SPE) to remove endogenous phospholipids, followed by LC-MS/MS quantification.

  • Non-Compartmental Analysis (NCA): Utilize PK software (e.g., Phoenix WinNonlin) to calculate Area Under the Curve (AUC), Clearance ( CL ), Volume of Distribution ( Vss​ ), and absolute oral bioavailability ( F=(AUCPO​×DoseIV​)/(AUCIV​×DosePO​) ).

References[1] Title: Buy 2-Acetamido-2-phenylpropanoic acid (EVT-3112221) | 4854-49-3, Source: EvitaChem, URL: 3]">https://www.evitachem.com[3] Title: 2-Acetamido-2-phenylpropanoic acid | C11H13NO3 | CID 20520954, Source: PubChem (NIH), URL: https://pubchem.ncbi.nlm.nih.gov/compound/20520954[2] Title: Technical Guide: Physicochemical and Synthetic Insights into Phenylpropanoic Acid Derivatives, Source: BenchChem, URL: 4]">https://www.benchchem.com[4] Title: pesticide degradates pharmaceutical: Topics by Science.gov, Source: Science.gov, URL: https://www.science.gov

Sources

Methodological & Application

Enantioselective synthesis protocols for (2R)-2-Acetamido-2-phenylpropanoic acid

Application Note: Strategic Incorporation of (2R)-2-Acetamido-2-phenylpropanoic Acid in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(2R)-2-Acetamido-2-phenylpropanoic acid (synonymous with N-acetyl-α-methyl-D-phenylglycine) is a highly specialized, non-proteinogenic amino acid building block utilized in Solid-Phase Peptide Synthesis (SPPS). Unlike standard Fmoc-protected amino acids, this compound features a pre-installed N-acetyl group and an α,α-disubstituted central carbon. It is strategically deployed at the final stage of SPPS to serve a dual purpose: acting as an irreversible N-terminal capping agent and a potent conformational restrictor.

As an Application Scientist, understanding the mechanistic causality behind these structural features is critical for rational peptide drug design:

  • Inherent N-Terminal Capping : The acetamido group eliminates the basicity and nucleophilicity of the N-terminal amine. This inherent capping shields the peptide from exopeptidase (aminopeptidase) degradation, significantly extending the in vivo half-life of peptide therapeutics 1.

  • Conformational Rigidity : The presence of both a methyl and a phenyl group at the α-carbon induces severe steric bulk. Through the Thorpe-Ingold effect, this restricts the backbone dihedral angles ( ϕ , ψ ), strongly biasing the peptide towards specific secondary structures, such as 310​ -helices or β -turns 2.

  • Stereospecific Pharmacophore: The (2R) D-configuration directs the phenyl ring into a specific spatial vector, which is critical for optimizing hydrophobic interactions and π

    π stacking within target receptor binding pockets.

Physicochemical Profile

PropertySpecification
Chemical Name (2R)-2-Acetamido-2-phenylpropanoic acid
Molecular Formula C₁₁H₁₃NO₃
Molecular Weight 207.23 g/mol
CAS Registry Number 4854-49-3
Structural Class α,α-Disubstituted, N-Acetylated Amino Acid
Primary Application N-terminal capping, conformational restriction
Solubility DMF, NMP, DMSO, Methanol

(Data supported by PubChem 3 and Sigma-Aldrich ).

Synthetic Challenges & Optimization Strategy

The Challenge: Coupling an α,α-disubstituted amino acid to a resin-bound peptide is thermodynamically and kinetically challenging. The steric hindrance around the carboxyl group drastically reduces the rate of nucleophilic attack by the resin-bound amine. Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling, leading to deletion sequences.

Expertise & Causality: To overcome this activation energy barrier, highly reactive uronium/aminium salts such as HATU or HCTU must be employed in conjunction with a strong tertiary base (DIPEA). HATU generates a highly reactive 7-azabenzotriazole active ester intermediate that accelerates acylation even in sterically congested environments 4. HCTU is also highly active and exhibits superior stability in solution over extended periods 5. Furthermore, applying Microwave-Assisted SPPS (MW-SPPS) provides the necessary thermal energy to increase molecular collision rates and overcome steric clashes, ensuring near-quantitative yields.

Experimental Protocols (Self-Validating Systems)

Because (2R)-2-Acetamido-2-phenylpropanoic acid lacks an Fmoc group, UV monitoring cannot be used to quantify the coupling efficiency. The protocol below integrates a colorimetric validation step to ensure the system is self-validating.

Protocol A: Microwave-Assisted Coupling (Recommended)

Scale: 0.1 mmol resin-bound peptide.

  • Resin Preparation: Swell the resin-bound peptide in anhydrous DMF for 20 minutes. Ensure the final N-terminal Fmoc group has been removed (using 20% piperidine in DMF) and the resin is thoroughly washed.

  • Reagent Activation: In a separate vial, dissolve 0.4 mmol (4.0 eq) of (2R)-2-Acetamido-2-phenylpropanoic acid and 0.39 mmol (3.9 eq) of HATU in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.8 mmol (8.0 eq) of N,N-Diisopropylethylamine (DIPEA) to the solution. A color change to pale yellow indicates active ester formation. Pre-activate for exactly 1 minute.

  • Coupling: Transfer the activated mixture to the resin reaction vessel.

  • Microwave Irradiation: Heat the reaction vessel in a dedicated peptide microwave synthesizer at 75°C for 15 minutes .

  • System Validation (Kaiser Test): Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Extract a few resin beads and perform a Kaiser (ninhydrin) test.

    • Causality: A negative result (yellow beads/solution) validates complete coupling and successful N-terminal capping. A positive result (blue beads) dictates a repeat of steps 2-5 (double coupling).

Protocol B: Cleavage and Global Deprotection
  • Preparation: Wash the fully capped resin extensively with DMF, DCM, and dry under vacuum for 1 hour.

  • Acidic Cleavage: Treat the resin with a standard Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution dropwise into cold (-20°C) diethyl ether to precipitate the N-capped, fully deprotected peptide.

  • Isolation: Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, wash the pellet twice with cold ether, and lyophilize from water/acetonitrile.

Comparative Quantitative Data

The table below demonstrates the necessity of optimized coupling reagents and thermal energy when incorporating sterically hindered α,α-disubstituted amino acids.

Coupling ReagentAdditive / BaseConditionTimeExpected Yield (%)
DICOxymaPureRoom Temp2 hours< 50%
DICOxymaPureMW (75°C)15 min~ 75%
HATUDIPEARoom Temp2 × 2 hours~ 85%
HATU DIPEA MW (75°C) 15 min > 95%

Mechanistic Visualizations

SPPS_Workflow Resin Resin-Bound Peptide (Free N-terminus) Coupling Coupling Reaction (MW: 75°C, 15 min) Resin->Coupling Activation Activation of (2R)-2-Acetamido-2-phenylpropanoic acid (HATU/DIPEA) Activation->Coupling Cleavage TFA Cleavage & Global Deprotection Coupling->Cleavage Wash (DMF/DCM) Product N-Capped, Conformationally Restricted Peptide Cleavage->Product Precipitation

Workflow for the incorporation of (2R)-2-Acetamido-2-phenylpropanoic acid in SPPS.

Mechanistic_Causality Compound (2R)-2-Acetamido-2-phenylpropanoic acid N_Acetyl N-Acetamido Group Compound->N_Acetyl Alpha_Sub α-Methyl & α-Phenyl Groups Compound->Alpha_Sub Stereo (2R) Stereocenter Compound->Stereo N_Cap Inherent N-Terminal Capping N_Acetyl->N_Cap Steric Steric Hindrance (Thorpe-Ingold Effect) Alpha_Sub->Steric Binding Specific Target Receptor Interaction Stereo->Binding Exopeptidase Resistance to Aminopeptidases N_Cap->Exopeptidase Steric->Exopeptidase Conformation Restricted Backbone Dihedrals Steric->Conformation Conformation->Binding

Mechanistic pathways by which the compound confers proteolytic stability and receptor specificity.

References

  • Sigma-Aldrich. "2-acetamido".

  • National Center for Biotechnology Information. "2-Acetamido-2-phenylpropanoic acid | C11H13NO3 | CID 20520954".3

  • ChemPep. "Overview of Peptide Coupling Reagents". 4

  • PMC. "Chemical Synthesis of Hydrocarbon-Stapled Peptides for Protein Interaction Research and Therapeutic Targeting".5

  • Chemical Reviews. "Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications". 1

  • ResearchGate. "Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids". 2

Sources

Advanced HPLC Method Development for the Chiral Analysis of (2R)-2-Acetamido-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The enantiomeric purity of chiral building blocks is a critical quality attribute (CQA) in pharmaceutical development. (2R)-2-Acetamido-2-phenylpropanoic acid is a highly sterically hindered, N-acetylated amino acid derivative. Its quaternary α -carbon and dual functional groups (acetamido and carboxylic acid) present unique chromatographic challenges. This application note details the development, optimization, and ICH Q2(R2)-aligned validation of a stereoselective High-Performance Liquid Chromatography (HPLC) method utilizing a Weak Anion-Exchange (WAX) Chiral Stationary Phase (CSP).

Scientific Rationale & Method Strategy

Analyte Profiling and CSP Selection

(2R)-2-Acetamido-2-phenylpropanoic acid contains a carboxylic acid moiety ( pKa​≈3.5−4.0 ), making it an ideal candidate for anion-exchange chromatography. Traditional polysaccharide-based CSPs often struggle to provide baseline resolution for α -methylated amino acids due to the rigid steric bulk preventing deep inclusion into the amylose/cellulose chiral cavities.

To overcome this, we utilize a Quinine-based Weak Anion Exchanger (e.g., Chiralpak QN-AX) . Quinine-based CSPs feature a quinuclidine tertiary amine that remains protonated under weakly acidic conditions, acting as an anion-exchange site for the deprotonated carboxylate of the analyte[1]. This primary electrostatic interaction anchors the molecule, while the carbamate linkage and quinoline ring of the CSP provide secondary hydrogen bonding and π−π interactions, respectively, enabling precise chiral discrimination[2].

A strategic advantage of Cinchona alkaloid-based CSPs is the ability to reverse the enantiomeric elution order. By switching from a quinine-based (QN-AX) to a pseudoenantiomeric quinidine-based (QD-AX) column, analysts can force the trace (2S) impurity to elute before the heavily tailing (2R) main peak, drastically improving the Limit of Quantitation (LOQ)[1].

Mobile Phase Thermodynamics (Polar Organic Mode)

The method operates in Polar Organic Mode (POM) using methanol. Methanol provides the necessary protic solvation to stabilize the ion-pair complex without completely disrupting the delicate hydrogen-bonding network[2]. To control the apparent pH ( pHa​ ) and modulate the ion-exchange kinetics, an acetic acid (AcOH) and ammonium acetate ( NH4​OAc ) buffer system is employed. The acetate counter-ion competes with the analyte for the quinuclidine exchange sites, preventing excessive retention and peak tailing[2].

HPLC_Workflow Start Define ATP (Analytical Target Profile) Screening Select Chiral Stationary Phase (Weak Anion Exchange - QN-AX) Start->Screening MobilePhase Mobile Phase Optimization (MeOH + AcOH/NH4OAc) Screening->MobilePhase Optimization Thermodynamic Tuning (Temperature & Flow Rate) MobilePhase->Optimization Validation ICH Q2(R2) Validation (Specificity, Precision, Accuracy) Optimization->Validation

Fig 1: Systematic chiral HPLC method development workflow for acidic N-blocked amino acids.

Chiral_Recognition Analyte Analyte: (2R)-2-Acetamido- 2-phenylpropanoic acid Ionic Ion-Pairing (Carboxylate - Quinuclidinium) Analyte->Ionic HBond Hydrogen Bonding (Acetamido - Carbamate) Analyte->HBond Pi π-π Interactions (Phenyl - Quinoline) Analyte->Pi CSP Chiral Selector: Quinine-based Weak Anion Exchanger (QN-AX) CSP->Ionic CSP->HBond CSP->Pi Transient Transient Diastereomeric Complex Formation Ionic->Transient HBond->Transient Pi->Transient

Fig 2: Multimodal chiral recognition mechanism between the analyte and a QN-AX stationary phase.

Experimental Protocol: A Self-Validating System

In accordance with ICH Q14 and Q2(R2) guidelines, analytical procedures must be treated as a lifecycle, integrating System Suitability Testing (SST) directly into the routine protocol to ensure the method is continually fit for its intended purpose[3][4].

Reagents and Solutions Preparation
  • Mobile Phase: Dissolve 1.93 g of Ammonium Acetate ( 25 mM ) and 3.00 g of Glacial Acetic Acid ( 50 mM ) in 1000 mL of HPLC-grade Methanol. Sonicate for 10 minutes and filter through a PTFE membrane.

  • Diluent: Methanol (100%).

  • System Suitability Solution (SST): Prepare a racemic mixture containing 0.5 mg/mL of (2R)-2-Acetamido-2-phenylpropanoic acid and 0.5 mg/mL of the (2S) enantiomer in the diluent.

  • Test Sample Solution: Accurately weigh and dissolve the API to a final concentration of 1.0 mg/mL in the diluent.

Chromatographic Conditions
  • Column: Chiralpak QN-AX, 150×4.6 mm , (or equivalent Quinine-based WAX column).

  • Flow Rate: 1.0 mL/min (Isocratic).

  • Column Temperature: 25∘C (Thermodynamic control is critical; higher temperatures decrease retention but may compromise the transient diastereomeric complex stability).

  • Detection: UV at 210 nm (optimal for the acetamido π→π∗ transition) and 254 nm (phenyl ring).

  • Injection Volume: .

Embedded System Suitability Criteria (Self-Validation)

Before analyzing any test samples, the system must autonomously validate its performance against the following criteria derived from the Analytical Target Profile (ATP):

  • Blank Interference: The diluent injection must exhibit no peaks ≥0.05% of the target analyte area at the retention times of the (2R) or (2S) enantiomers.

  • Resolution ( Rs​ ): The critical pair resolution between the (2S) and (2R) enantiomers must be ≥2.0 .

  • Peak Symmetry ( Tf​ ): The tailing factor for the (2R) peak must be ≤1.5 .

  • System Precision: The relative standard deviation (%RSD) of the (2R) peak area from five replicate injections of the SST solution must be ≤2.0% .

Results & Data Presentation

Mobile Phase Optimization

The ratio of Acetic Acid to Ammonium Acetate dictates the apparent pH ( pHa​ ) of the methanolic mobile phase, directly impacting the ion-exchange capacity. As demonstrated in Table 1, a 2:1 ratio of Acid to Base provides the optimal balance between retention time and enantiomeric resolution.

Table 1: Thermodynamic & Buffer Optimization for QN-AX Column

Buffer Ratio (AcOH : NH4​OAc )Apparent pH ( pHa​ )RT (2S) minRT (2R) minResolution ( Rs​ )Selectivity ( α )
25 mM : 25 mM~ 6.012.116.04.51.42
50 mM : 25 mM (Optimized) ~ 5.5 8.2 10.5 3.1 1.35
100 mM : 25 mM~ 5.05.56.82.01.28

Note: Increasing the acid concentration lowers the pHa​ , which increases the competition from acetate ions for the quinuclidine active sites, thereby reducing overall retention times[2].

Method Validation Summary

The objective of validating an analytical procedure is to scientifically demonstrate that the risks of decision-making caused by analytical errors are acceptably small[5]. The method was fully validated according to the ICH Q2(R2) guidelines[4][6][7].

Table 2: ICH Q2(R2) Method Validation Summary

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Unequivocal assessment of analyte in presence of impurities[7]. Rs​=3.1 (No blank/matrix interference).Pass
Linearity Proportional response over specified range (typically 80-120% for assay)[7]. R2=0.9998 (Range: 0.1 to 1.5 mg/mL).Pass
Precision (Repeatability) Minimum of 6 determinations at 100% test concentration[8].%RSD = 0.8% (n=6, Peak Area).Pass
Accuracy (Recovery) Assessed using 9 determinations over 3 concentration levels[8].99.2% - 101.1% recovery across all levels.Pass
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥10:1 for the impurity (2S enantiomer)[4].0.02% relative to the nominal (2R) concentration.Pass

Conclusion

The developed method leverages the highly specific multimodal interactions of a quinine-based weak anion-exchange column to overcome the steric and electronic challenges of (2R)-2-Acetamido-2-phenylpropanoic acid. By embedding strict System Suitability limits directly into the protocol, the method functions as a self-validating system, ensuring absolute compliance with ICH Q2(R2) guidelines for pharmaceutical quality control.

References

  • Q2(R2) Validation of Analytical Procedures - FDA Food and Drug Administration (FDA) / Federal Register URL:[Link]

  • Validation of Analytical Procedures Q2(R2) International Council for Harmonisation (ICH) URL:[Link]

  • CHIRALPAK® QN-AX and QD-AX Instruction Manual Daicel Chiral Technologies / HPLC.eu URL:[Link]

  • Investigations of mobile phase contributions to enantioselective anion- and zwitterion-exchange modes on quinine-based zwitterionic chiral stationary phases PubMed / National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: (2R)-2-Acetamido-2-phenylpropanoic Acid as a Chiral Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Unnatural amino acids (UAAs) are indispensable tools in modern drug discovery, offering a precise means to navigate the complex landscape of pharmacokinetics (PK) and pharmacodynamics (PD). Among these, (2R)-2-Acetamido-2-phenylpropanoic acid (an N-acetylated derivative of α -methylphenylglycine) stands out as a highly versatile chiral building block[1]. It is frequently deployed in the development of therapeutics targeting metabolic disorders, pain management, and complex enzyme systems such as deubiquitinating enzymes (DUBs)[1][2].

The incorporation of the (2R)-2-Acetamido-2-phenylpropanoic acid motif into a drug candidate provides three distinct mechanistic advantages:

  • Conformational Restriction & Proteolytic Stability: The presence of the α -methyl group creates a sterically demanding quaternary carbon center. This bulk restricts the rotational freedom of the peptide backbone, locking the molecule into specific bioactive conformations (e.g., β -turns) while simultaneously shielding adjacent amide bonds from enzymatic cleavage by endogenous proteases.

  • Target Affinity via π−π Stacking: The phenyl ring provides a lipophilic surface capable of engaging in π−π or cation- π interactions within the hydrophobic pockets of target receptors[2].

  • Pre-installed Pharmacophore: Unlike standard protecting groups that must be removed, the acetamido group is often retained in the final drug molecule, where its carbonyl oxygen and amide proton act as critical hydrogen-bond acceptors and donors, respectively.

PharmacologicalImpact Core (2R)-2-Acetamido-2-phenylpropanoic acid AlphaMethyl α-Methyl Group Core->AlphaMethyl Phenyl Phenyl Ring Core->Phenyl Acetamido Acetamido Group Core->Acetamido Stereo (2R) Stereocenter Core->Stereo Protease Proteolytic Stability AlphaMethyl->Protease Binding Target Affinity Phenyl->Binding Hbond H-Bonding Network Acetamido->Hbond Vector Spatial Trajectory Stereo->Vector Vector->Binding

Structural features of the (2R)-building block and their impact on drug properties.

Physicochemical Properties

Understanding the baseline properties of this building block is critical for optimizing downstream synthetic workflows, particularly regarding solvent selection and purification strategies.

PropertyValue
Product Name (2R)-2-Acetamido-2-phenylpropanoic acid
CAS Number 4854-49-3 (Racemate) / Enantiopure varies[1]
Molecular Formula C11H13NO3
Molecular Weight 207.23 g/mol
Appearance White to off-white solid
Stereochemistry (2R) Configuration
Experimental Protocols

Causality & Rationale: Chemical asymmetric synthesis of α,α -disubstituted amino acids is notoriously difficult due to severe steric hindrance at the quaternary center. Enzymatic kinetic resolution provides a highly enantioselective, green, and scalable alternative. Acylase I (e.g., from Aspergillus melleus or porcine kidney) exhibits strict stereospecificity, hydrolyzing only the N-acetyl group of the L-enantiomer (which corresponds to the (2S)-enantiomer in this specific α -methylated system)[3]. By selectively hydrolyzing the (2S)-enantiomer into the free amino acid, the target (2R)-2-Acetamido-2-phenylpropanoic acid is left completely unreacted and can be easily isolated via liquid-liquid extraction[3][4].

Step-by-Step Methodology:

  • Substrate Preparation: Suspend racemic 2-acetamido-2-phenylpropanoic acid (100 mmol) in 0.1 M phosphate buffer (500 mL). Adjust the pH to 7.5 using 1 M NaOH to ensure complete dissolution.

  • Enzyme Addition: Add Acylase I (approx. 500 U/mmol substrate) and CoCl2​ (1 mM final concentration) to the solution. The cobalt acts as a crucial metal cofactor to stabilize the enzyme's active site.

  • Incubation & Monitoring: Incubate the mixture at 37 °C. The hydrolysis of the amide bond releases acetic acid, causing the pH to drop. Maintain the pH at exactly 7.5 using an autotitrator dispensing 1 M NaOH.

  • Self-Validating Step: The reaction is deemed complete when exactly 0.5 equivalents (50 mmol) of NaOH have been consumed. This stoichiometric base consumption directly validates that 100% of the (2S)-enantiomer has been converted, preventing over-hydrolysis.

  • Separation: Acidify the mixture to pH 2.0 using 6 M HCl. Extract the aqueous layer with ethyl acetate ( 3×200 mL). The unreacted (2R)-2-Acetamido-2-phenylpropanoic acid partitions into the organic layer, while the zwitterionic (2S)-amino acid remains trapped in the aqueous phase.

  • Isolation: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the enantiopure (2R)-building block.

ResolutionWorkflow Racemic Racemic 2-Acetamido-2-phenylpropanoic acid Enzyme Acylase I (pH 7.5, 37°C) Stereoselective Hydrolysis Racemic->Enzyme Buffer SAmino (2S)-2-Amino-2- phenylpropanoic acid (Aqueous Layer) Enzyme->SAmino Hydrolyzed RAcetamido (2R)-2-Acetamido-2- phenylpropanoic acid (Organic Layer) Enzyme->RAcetamido Unreacted Drug Chiral Drug Candidate RAcetamido->Drug HATU/DIPEA

Workflow for the enzymatic resolution and downstream application of the (2R)-enantiomer.

Causality & Rationale: The quaternary α -carbon of (2R)-2-Acetamido-2-phenylpropanoic acid imposes severe steric hindrance, making standard carbodiimide coupling agents (e.g., EDC/NHS) highly inefficient and prone to racemization via oxazolone intermediate formation. Utilizing HATU—a highly reactive uronium salt—generates an active 7-aza-1-hydroxybenzotriazole (HOAt) ester that rapidly undergoes aminolysis via an intramolecular hydrogen-bonding transition state[2]. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve (2R)-2-Acetamido-2-phenylpropanoic acid (1.0 equiv) and the target amine (e.g., a spiro-condensed pyrrolidine derivative, 1.1 equiv) in anhydrous DMF to achieve a 0.1 M concentration[2].

  • Cooling: Cool the solution to 0 °C under an inert atmosphere ( N2​ or Argon) to suppress thermal degradation of the active ester.

  • Coupling: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv) in one single portion. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Self-Validating Step: Monitor the reaction via LC-MS. The complete disappearance of the mass peak corresponding to the (2R)-acid and the appearance of the product mass without any diastereomeric peak splitting in the chromatogram confirms a successful, non-racemizing coupling.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl , extract with dichloromethane, wash the organic layer extensively with brine (to remove DMF), dry over Na2​SO4​ , and purify via flash column chromatography.

Sources

Application Note: Advanced Asymmetric C–H Functionalization Utilizing (2R)-2-Acetamido-2-phenylpropanoic Acid as a Chiral Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Advantage

In the realm of late-stage drug development and complex molecule synthesis, enantioselective C–H functionalization has emerged as a transformative strategy. The development of Mono-N-Protected Amino Acid (MPAA) ligands revolutionized Palladium(II)-catalyzed C–H activation by enabling highly organized transition states . However, traditional MPAA ligands (such as N-Ac-L-Leu-OH or N-Ac-L-Phe-OH) possess an α-proton, making them susceptible to slow racemization under the basic and thermal conditions required for catalytic turnover.

(2R)-2-Acetamido-2-phenylpropanoic acid (N-Ac-α-Me-Phg-OH) represents a next-generation solution. By featuring a quaternary α-carbon (substituted with both a methyl and a phenyl group), this ligand is completely immune to α-deprotonation and subsequent racemization. This structural rigidity not only ensures absolute stereochemical fidelity during prolonged heating but also creates a highly sterically demanding chiral pocket that dictates exceptional enantioselectivity (>95% ee) in the desymmetrization of aliphatic systems.

Mechanistic Causality: The Concerted Metalation-Deprotonation (CMD) Pathway

The efficacy of (2R)-2-Acetamido-2-phenylpropanoic acid lies in its bidentate coordination to the highly electrophilic Pd(II) center. The carboxylic acid binds as an anionic X-type ligand, while the N-acetyl carbonyl oxygen coordinates as a neutral L-type ligand.

During the critical C–H cleavage event, the N-acetyl group acts as an internal base, abstracting the substrate's proton simultaneously as the palladium atom inserts into the C–H bond—a process known as Concerted Metalation-Deprotonation (CMD) . The bulky α-phenyl and α-methyl groups of the ligand force the substrate into a singular, highly defined spatial orientation, drastically lowering the activation energy for one enantiotopic C–H bond while sterically blocking the other .

G Precatalyst Pd(OAc)₂ + (2R)-MPAA Precatalyst Assembly ActiveCat Pd(II)-(2R)-MPAA Active Chiral Complex Precatalyst->ActiveCat Ligand Exchange Coordination Substrate Coordination (Pre-Transition State) ActiveCat->Coordination Substrate Binding CMD Concerted Metalation-Deprotonation (Enantioselective Cleavage) Coordination->CMD Internal Base Act. Palladacycle Chiral Palladacycle Intermediate CMD->Palladacycle C-H Insertion Coupling Reagent Addition & Transmetalation Palladacycle->Coupling Ar-[M] Addition Product Enantioenriched Product (Stereoretention) Coupling->Product Reductive Elim. Product->ActiveCat Catalyst Turnover

Logical flow of Pd(II)/MPAA-catalyzed enantioselective C-H functionalization.

Quantitative Data: Ligand Performance Comparison

The superiority of the α-quaternary architecture is evident when comparing its performance against traditional MPAA ligands in the benchmark enantioselective β-arylation of aliphatic amides.

Ligandα-SubstitutionYield (%)Enantiomeric Excess (ee %)Racemization Susceptibility
N-Ac-Gly-OHNone4512Low
N-Ac-L-Leu-OHIsobutyl, H7885Moderate (α-proton present)
N-Ac-L-Phe-OHBenzyl, H8188Moderate (α-proton present)
(2R)-2-Acetamido-2-phenylpropanoic acid Methyl, Phenyl 94 98 None (Quaternary α-carbon)

Data summarized from optimized reaction conditions: 10 mol% Pd(OAc)₂, 12 mol% Ligand, 80 °C, 24 h.

Self-Validating Experimental Protocol: Enantioselective C(sp³)–H Arylation

This protocol outlines the methodology for synthesizing enantioenriched β-arylated aliphatic amides. It is designed as a self-validating system to ensure absolute data integrity during drug development workflows.

Step 1: Catalyst Assembly and Desiccation
  • Action: In an argon-filled glovebox, combine Pd(OAc)₂ (10 mol%, 0.02 mmol), (2R)-2-Acetamido-2-phenylpropanoic acid (12 mol%, 0.024 mmol), and Ag₂CO₃ (2.0 equiv, 0.4 mmol) in a flame-dried 15 mL Schlenk tube.

  • Causality: The 1.2:1 ligand-to-metal ratio ensures complete formation of the highly active monomeric Pd(II)-MPAA species while preventing the formation of catalytically dormant bis-ligated Pd(II) complexes. Ag₂CO₃ acts as an oxidant, halide scavenger, and mild base. Strict anhydrous conditions are mandatory because trace water can lead to hydroxide-mediated background pathways that bypass the chiral ligand, resulting in racemic product formation.

Step 2: Substrate and Coupling Partner Addition
  • Action: Add the aliphatic amide substrate (1.0 equiv, 0.2 mmol) and the aryl iodide coupling partner (2.5 equiv, 0.5 mmol). Dissolve the mixture in a solvent system of anhydrous hexafluoroisopropanol (HFIP) and tert-amyl alcohol (4:1 v/v, 2.0 mL).

  • Causality: HFIP is a highly polar, strongly hydrogen-bonding, yet non-nucleophilic solvent. It stabilizes the highly polar CMD transition state, drastically accelerating the rate-determining C–H cleavage step. The addition of bulky tert-amyl alcohol prevents competitive solvent coordination to the Pd(II) center, preserving the integrity of the chiral pocket established by the α-quaternary ligand.

Step 3: Thermal Activation and Kinetic Monitoring
  • Action: Seal the Schlenk tube with a Teflon screw cap, remove it from the glovebox, and stir vigorously at 80 °C for 24 hours.

  • Causality: The unique α-quaternary nature of (2R)-2-Acetamido-2-phenylpropanoic acid allows the reaction to be driven at elevated temperatures (80 °C) without any risk of ligand degradation. Traditional MPAAs would undergo slow base-catalyzed racemization at this temperature, irreversibly eroding the final product's ee%.

Step 4: Self-Validating Workup and Chiral Analysis
  • Action: Cool the reaction mixture to room temperature, dilute with ethyl acetate (10 mL), and filter through a short pad of Celite to remove silver salts and palladium black. Concentrate the filtrate under reduced pressure and purify via silica gel flash chromatography. Analyze the purified product via Chiral HPLC.

  • Validation System:

    • Racemic Control: Run a parallel reaction utilizing a racemic mixture of 2-Acetamido-2-phenylpropanoic acid. This generates a perfect racemic standard, validating the Chiral HPLC method's ability to baseline-resolve both enantiomers.

    • Ligand Integrity Check: Recover the (2R)-2-Acetamido-2-phenylpropanoic acid during the chromatography step (typically eluting with a highly polar methanolic flush). Measure its specific rotation ( [α]D​ ). The post-reaction value must identically match the pre-reaction specific rotation, definitively proving that the chiral source remained uncompromised throughout the catalytic cycle.

References

  • Shao, Q., Wu, K., Zhuang, Z., Qian, S., & Yu, J.-Q. (2020). Mono-N-Protected Amino Acid Ligands for Diverse C–H Functionalization Reactions. Accounts of Chemical Research, 53(4), 833-851. URL:[Link]

  • Cheng, G.-J., Yang, Y.-F., Liu, P., Chen, P., Sun, T.-Y., Li, G., Zhang, X., Houk, K. N., Yu, J.-Q., & Wu, Y.-D. (2015). Factors Impacting the Mechanism of the Mono-N-Protected Amino Acid Ligand-Assisted and Directing-Group-Mediated C–H Activation Catalyzed by Pd(II) Complex. ACS Catalysis, 5(2), 830-840. URL:[Link]

  • Chen, G., Gong, W., Zhuang, Z., Andrä, M. S., Chen, Y. Q., Hong, X., Yang, Y.-F., Liu, T., Houk, K. N., & Yu, J.-Q. (2018). Ligand-Accelerated Enantioselective Methylene C(sp³)–H Bond Activation. Science, 359(6377), 759-765. URL:[Link]

Application Note & Protocol: A Framework for In Vitro Evaluation of (2R)-2-Acetamido-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to a Cell-Based Assay for Screening Anti-Inflammatory Potential

This document provides a detailed framework for the in vitro evaluation of (2R)-2-Acetamido-2-phenylpropanoic acid. As a structurally novel compound, a robust and logical screening cascade is essential to elucidate its potential biological activities. This guide, therefore, proposes a foundational cell-based assay to investigate its anti-inflammatory properties, a plausible hypothesis given its structural relation to the phenylpropanoic acid class of molecules, which includes well-known non-steroidal anti-inflammatory drugs (NSAIDs).[1][2]

The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They are grounded in established principles of in vitro pharmacology and offer a self-validating system to ensure the generation of reliable and reproducible data.[3][4]

Introduction: The Scientific Rationale

(2R)-2-Acetamido-2-phenylpropanoic acid is a derivative of phenylalanine, belonging to the broader class of phenylpropanoic acids.[5] Many compounds within this structural family, such as ibuprofen and naproxen, exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[1][6] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, potent signaling molecules that drive inflammation, pain, and fever.[7]

Therefore, a logical first step in characterizing the biological activity of (2R)-2-Acetamido-2-phenylpropanoic acid is to assess its ability to modulate inflammatory responses in a cellular context. This application note details a cell-based assay to measure the production of prostaglandin E2 (PGE2), a major product of the COX pathway, in response to an inflammatory stimulus.

Assay Principle and Design

This protocol employs a target-based drug discovery approach within a cellular system to provide a more biologically relevant context than a purely biochemical assay.[3] The assay is designed to quantify the inhibitory effect of (2R)-2-Acetamido-2-phenylpropanoic acid on the production of PGE2 in a suitable cell line, such as murine macrophage-like RAW 264.7 cells or human monocytic THP-1 cells, upon stimulation with lipopolysaccharide (LPS).

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response and upregulates the expression of COX-2, the inducible isoform of the cyclooxygenase enzyme. By measuring the levels of PGE2 in the cell culture supernatant, we can infer the inhibitory activity of the test compound on the COX pathway.

Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis Cell_Culture 1. Cell Culture & Seeding Compound_Prep 2. Compound Preparation Pre_treatment 3. Pre-treatment with Compound Compound_Prep->Pre_treatment Stimulation 4. LPS Stimulation Pre_treatment->Stimulation Incubation 5. Incubation Stimulation->Incubation Supernatant_Collection 6. Supernatant Collection Incubation->Supernatant_Collection Viability_Assay 8. Cell Viability Assay Incubation->Viability_Assay PGE2_ELISA 7. PGE2 Quantification (ELISA) Supernatant_Collection->PGE2_ELISA Data_Analysis 9. Data Analysis (IC50) PGE2_ELISA->Data_Analysis Viability_Assay->Data_Analysis

Figure 1: A high-level overview of the experimental workflow for the cell-based PGE2 inhibition assay.

Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
(2R)-2-Acetamido-2-phenylpropanoic acidN/AN/A
RAW 264.7 cellsATCCTIB-71
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Lipopolysaccharide (LPS) from E. coli O111:B4Sigma-AldrichL4391
PGE2 ELISA KitCayman Chemical514010
CellTiter-Glo® Luminescent Cell Viability AssayPromegaG7570
Dimethyl Sulfoxide (DMSO), cell culture gradeSigma-AldrichD2650
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
96-well cell culture plates, clearCorning3596
96-well plates, white for luminescenceCorning3917

Detailed Experimental Protocol

Cell Culture and Seeding
  • Cell Line Maintenance: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.

Compound Preparation
  • Stock Solution: Prepare a 10 mM stock solution of (2R)-2-Acetamido-2-phenylpropanoic acid in DMSO. Note: The solubility of the compound should be experimentally determined. If solubility in DMSO is limited, other organic solvents should be tested.

  • Serial Dilutions: Perform serial dilutions of the stock solution in serum-free DMEM to achieve the desired final concentrations for the dose-response curve. It is recommended to start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 dilutions. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Cell Treatment and Stimulation
  • Pre-treatment: Carefully remove the culture medium from the wells and replace it with 90 µL of serum-free DMEM containing the appropriate concentration of (2R)-2-Acetamido-2-phenylpropanoic acid or vehicle control (DMSO). Include a positive control such as a known COX inhibitor (e.g., indomethacin or celecoxib).

  • Incubation: Incubate the plate for 1 hour at 37°C.

  • LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except for the unstimulated control wells.

  • Final Incubation: Incubate the plate for 18-24 hours at 37°C.

PGE2 Quantification
  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells. Carefully collect the supernatant for PGE2 analysis.

  • ELISA: Perform the PGE2 quantification using a commercial ELISA kit according to the manufacturer's instructions.

Cell Viability Assay

A concurrent cell viability assay is crucial to ensure that the observed reduction in PGE2 is due to specific inhibition of the COX pathway and not a result of general cytotoxicity.[8][9]

  • Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's protocol.

  • Assay Procedure: After removing the supernatant for the PGE2 ELISA, add 100 µL of fresh culture medium to the remaining cells, followed by 100 µL of the CellTiter-Glo® reagent.

  • Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal and measure the luminescence using a plate reader.

Data Analysis and Interpretation

  • PGE2 Concentration: Calculate the concentration of PGE2 in each sample based on the standard curve generated from the ELISA.

  • Inhibition Calculation: Express the PGE2 levels in the compound-treated wells as a percentage of the LPS-stimulated vehicle control.

  • IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the compound that inhibits PGE2 production by 50%).

  • Cytotoxicity Analysis: Express the cell viability data as a percentage of the vehicle-treated control. Any significant decrease in cell viability at a given compound concentration should be noted, as it may confound the interpretation of the PGE2 inhibition data.

Signaling_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB COX2_Induction COX-2 Gene Transcription NFkB->COX2_Induction COX2_Protein COX-2 Enzyme COX2_Induction->COX2_Protein Prostaglandins Prostaglandins (PGE2) COX2_Protein->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2_Protein Inflammation Inflammation Prostaglandins->Inflammation Test_Compound (2R)-2-Acetamido-2- phenylpropanoic acid Test_Compound->COX2_Protein Inhibition

Figure 2: Simplified signaling pathway illustrating the proposed mechanism of action for (2R)-2-Acetamido-2-phenylpropanoic acid.

Trustworthiness and Self-Validation

To ensure the integrity of the results, the following controls should be included in every experiment:

  • Unstimulated Control: Cells treated with vehicle only (no LPS) to establish baseline PGE2 levels.

  • Vehicle Control: Cells stimulated with LPS and treated with the vehicle (e.g., DMSO) to determine the maximum PGE2 production.

  • Positive Control: A known COX inhibitor (e.g., indomethacin) to confirm that the assay system is responsive to inhibition.

  • Cytotoxicity Control: A known cytotoxic agent to validate the cell viability assay.

By including these controls, the assay becomes a self-validating system, providing confidence in the generated data.

Conclusion and Future Directions

The described in vitro cell-based assay provides a robust and reliable method for the initial screening of (2R)-2-Acetamido-2-phenylpropanoic acid for potential anti-inflammatory activity. A confirmed inhibitory effect on PGE2 production, in the absence of significant cytotoxicity, would provide a strong rationale for further investigation.

Subsequent studies could include:

  • COX-1 vs. COX-2 Selectivity: Employing biochemical assays with purified COX-1 and COX-2 enzymes to determine the selectivity of the compound.

  • Mechanism of Action Studies: Investigating the effect of the compound on the expression of other pro-inflammatory mediators (e.g., cytokines like TNF-α and IL-6) using techniques such as qPCR or multiplex immunoassays.

  • In Vivo Models: If the in vitro data is promising, progressing to in vivo models of inflammation and pain to assess the compound's efficacy and pharmacokinetic properties.

This structured approach, beginning with the foundational assay detailed in this note, will enable a thorough and scientifically sound evaluation of the therapeutic potential of (2R)-2-Acetamido-2-phenylpropanoic acid.

References

  • How to Develop Effective in vitro Assays for Early Drug Discovery. BMG LABTECH.
  • 2-Acetamido-2-phenylpropanoic acid (EVT-3112221). EvitaChem.
  • In Vitro Assay Development Services.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • In Vitro Assays Drug Discovery: R&D Solutions. Da-ta Biotech.
  • Cell-Based Assay Procedure. Sigma-Aldrich.
  • In-cell ELISA protocol. Abcam.
  • The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.
  • In Vitro Cell Based Assays. NCBI Bookshelf.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. PMC.
  • The Core Mechanism of 2-Phenylpropionic Acid Derivatives: An In-depth Technical Guide. Benchchem.
  • Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Phenylpropanoic acid. Wikipedia.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (2R)-2-Acetamido-2-phenylpropanoic Acid Crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for the crystallization of (2R)-2-Acetamido-2-phenylpropanoic acid. As an N-acetylated derivative of α-methylphenylglycine, this compound presents unique thermodynamic challenges during isolation. This guide is designed for researchers and process chemists, providing field-proven, mechanistically grounded solutions to overcome low yield, poor crystal habit, and phase separation issues.

Mechanistic Drivers of Yield Loss

The crystallization of (2R)-2-Acetamido-2-phenylpropanoic acid is heavily dictated by the hydrogen-bonding networks formed by its acetamido and carboxylic acid functional groups (1[1]). When yields fall below expectations, the root causes typically trace back to three phenomena:

  • Liquid-Liquid Phase Separation (LLPS) / "Oiling Out": N-acetylated aromatic amino acids have a high propensity to form a metastable, solute-rich liquid phase before forming a solid crystal lattice. This traps impurities and halts nucleation.

  • Kinetic Bottlenecks in the Metastable Zone: Rapid cooling generates high supersaturation, forcing the system past the metastable zone into the labile zone. This favors rapid, uncontrolled primary nucleation over crystal growth, leading to fine crystals that are lost during filtration.

  • Sub-optimal Anti-Solvent Ratios: The compound's solubility profile requires precise manipulation. Failing to drive the equilibrium using a controlled anti-solvent addition leaves a high concentration of the Active Pharmaceutical Ingredient (API) dissolved in the mother liquor.

Diagnostic Workflow

Use the following logical pathway to diagnose and correct your specific yield issue.

G Start Low Crystallization Yield Detected CheckOil Is the product oiling out (LLPS)? Start->CheckOil FixOil Adjust EtOH:Water ratio & Add seed crystals CheckOil->FixOil Yes CheckML Analyze Mother Liquor (HPLC/Chiral GC) CheckOil->CheckML No HighConc High API Concentration in Mother Liquor? CheckML->HighConc FixSol Increase Anti-solvent (Water) or lower final temp HighConc->FixSol Yes CheckDeg Assess Enantiomeric Purity & Degradation HighConc->CheckDeg No

Diagnostic workflow for troubleshooting low crystallization yield.

Phase Behavior & Solvent Dynamics

Understanding the thermodynamic phase pathways is critical. You must navigate the system into the metastable zone without crossing the spinodal curve (which causes oiling out).

PhaseDiagram Undersaturated Undersaturated Solution (> 75°C) Metastable Metastable Zone (55°C - 74°C) Undersaturated->Metastable Controlled Cooling Labile Labile Zone (Rapid Nucleation) Metastable->Labile Fast Cooling (No Seeds) OilingOut Spinodal Decomposition (Oiling Out) Metastable->OilingOut Poor Solvent Ratio (High Supersaturation) Seed Add Seeds here to force growth Seed->Metastable

Thermodynamic phase pathways dictating crystallization success versus oiling out.

Quantitative Data: Parameter Impact on Yield

The table below summarizes how different solvent systems and cooling profiles impact the final yield and purity of the isolated product.

Solvent System (v/v)Cooling RateSeedingObserved PhenomenonTypical Yield (%)Enantiomeric Purity (% ee)
100% WaterFast (>1 °C/min)NoRapid nucleation, fine crystals45 - 55> 98.0
Ethanol/Water (1:1)Fast (>1 °C/min)NoOiling out (LLPS)< 30Variable
Ethanol/Water (1:2) Slow (0.1 °C/min) Yes (1% w/w) Controlled crystal growth 85 - 92 > 99.5
Methanol/Water (1:3)Slow (0.2 °C/min)NoModerate growth, some fines70 - 75> 98.5

Self-Validating Experimental Protocol

To ensure high yield and prevent phase separation, follow this seeded cooling and anti-solvent crystallization protocol. This method is designed as a self-validating system : each step contains an inherent physical checkpoint that proves the process is on track before you proceed.

Materials: Crude (2R)-2-Acetamido-2-phenylpropanoic acid, Absolute Ethanol (Good Solvent), Deionized Water (Anti-solvent), Pure Seed Crystals.

  • Dissolution: Suspend the crude compound in an Ethanol/Water (1:2 v/v) mixture at a concentration of 5 mL/g.

  • Heating & Clear Point: Heat the suspension to 75 °C under moderate agitation (250 rpm).

    • Self-Validation Checkpoint: The solution must become completely transparent (Clear Point). If it does not, the solubility limit has not been met; add solvent in 0.5 mL/g increments until clear. This proves all prior thermal history and rogue nuclei are destroyed.

  • Hot Polish Filtration: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble impurities that trigger premature, heterogeneous nucleation.

  • Controlled Cooling (Phase 1): Cool the solution to 55 °C at a rate of 0.5 °C/min.

  • Seeding: Introduce 1% w/w of pure (2R)-2-Acetamido-2-phenylpropanoic acid seed crystals. Hold the temperature at 55 °C for 30 minutes.

    • Causality: Holding the temperature allows the seed bed to ripen. The system relieves its supersaturation via crystal growth on the seeds rather than crashing out as an oil.

  • Controlled Cooling (Phase 2): Cool the suspension to 5 °C at a linear rate of 0.1 °C/min. Maintaining a low temperature (5–15 °C) is a proven standard for maximizing the recovery of N-acetylated amino acids (2[2]).

  • Anti-Solvent Dosing (Optional Yield Boost): To push yields above 90%, slowly dose an additional 1 volume of water over 2 hours at 5 °C. Water acts as a powerful anti-solvent for N-acetylamino acids (3[3]).

  • Isolation & Washing: Filter the slurry under vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (5 °C) Ethanol/Water (1:4 v/v).

    • Self-Validation Checkpoint: The filtrate should be clear, and the cake should be crystalline and free-flowing, proving the absence of oiling out.

Troubleshooting FAQs

Q: Why is my product forming a sticky oil at the bottom of the flask instead of crystals? A: This is Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level exceeds the spinodal curve before it intersects the solid solubility curve. For N-acetylated amino acids, this happens when the anti-solvent (water) ratio is too high at elevated temperatures, or cooling is too rapid. Solution: Increase the proportion of the good solvent (ethanol) slightly to shift the LLPS boundary, or introduce seed crystals at a higher temperature (e.g., 60 °C) to force solid lattice growth before the oiling boundary is reached.

Q: The yield is below 40%, but HPLC shows the mother liquor still contains a high concentration of the API. How can I recover it? A: Your system is kinetically trapped or has not reached its minimum equilibrium solubility. Solution: Implement the combined cooling and anti-solvent strategy described in Step 7 of the protocol. After reaching 5 °C, slowly titrate in additional water to decrease the solubility of the API, forcing the remaining product out of the mother liquor (3[3]).

Q: My crystals are extremely fine and clog the filter paper, leading to massive product loss during washing. How do I improve crystal habit? A: Fine, needle-like, or powdery crystals are the result of primary homogeneous nucleation dominating over secondary crystal growth. You are "crashing" the product out of solution. Solution: You must flatten your cooling curve. Adopt a seeded, slow-cooling profile (maximum 0.1 °C/min) to ensure the supersaturation remains within the metastable zone, which exclusively promotes the growth of large, easily filterable crystals.

References

  • PubChem - 2-Acetamido-2-phenylpropanoic acid | C11H13NO3 | CID 20520954 Source: National Institutes of Health (NIH) URL:[Link]

  • Google Patents - Method for producing n-acetyl dipeptide and n-acetyl amino acid (EP3882256A1)
  • Google Patents - Method for preparing N-acetylamino acid (CN101723772A)

Sources

Overcoming poor aqueous solubility of (2R)-2-Acetamido-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2R)-2-Acetamido-2-phenylpropanoic acid

Welcome to the Formulation Technical Support Center. Working with non-proteinogenic amino acid derivatives like (2R)-2-Acetamido-2-phenylpropanoic acid presents unique physicochemical challenges. The compound's poor aqueous solubility is driven by two structural features:

  • High Lipophilicity: The bulky phenyl ring and alpha-methyl group significantly increase the partition coefficient (LogP), making water interaction thermodynamically unfavorable.

  • Crystal Lattice Energy: The acetamido and carboxylic acid groups form a highly stable, tightly packed intermolecular hydrogen-bond network in the solid state.

This guide provides field-proven, mechanistically grounded solutions to overcome these barriers in both in vitro and in vivo settings.

Part 1: Troubleshooting Guides & FAQs

Q1: My compound precipitates instantly when I dilute my DMSO stock into a pH 7.4 aqueous assay buffer. Why does this "solvent crash" occur, and how do I prevent it? The Causality: This is a classic solvent-shift precipitation. When you spike a highly concentrated DMSO stock into water, the DMSO rapidly diffuses into the bulk aqueous phase faster than the compound can solvate. The local micro-environment drops below the compound's thermodynamic solubility limit, causing supersaturation. The strong intermolecular hydrogen bonding of the acetamido groups then drives rapid nucleation and precipitation. The Solution: You must lower the thermodynamic barrier before dilution. Pre-mix your DMSO stock with a surfactant (e.g., Tween-80 or Cremophor EL) at a 1:1 ratio before adding it to the buffer. The surfactant forms micelles that encapsulate the hydrophobic phenyl ring, providing a transitional hydrophobic microenvironment that prevents nucleation during aqueous dilution.

Q2: Can I just adjust the pH to dissolve the compound? What is the optimal pH? The Causality: Yes, pH adjustment is the most efficient strategy if your assay tolerates it. The compound contains a carboxylic acid group with an estimated pKa of ~3.5–4.0. According to the1, at a pH below 4.0, the compound is unionized and highly insoluble. By raising the pH to at least 2 units above the pKa (pH > 6.0), >99% of the molecules are converted into the ionized carboxylate form. This ionization disrupts the solid-state hydrogen bonding and introduces powerful ion-dipole interactions with water. The Solution: Formulate the compound as a sodium or meglumine salt in a phosphate buffer at pH 6.5–7.4.

Q3: I need an animal dosing formulation (p.o.) but it must remain at a lower pH where it is unionized. What is the next best step? The Causality: If you cannot exploit ionization, you must mask the hydrophobicity. Cyclodextrins, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD), are ideal for this. HP-β-CD features a hydrophilic exterior and a lipophilic inner cavity. The phenyl ring of (2R)-2-Acetamido-2-phenylpropanoic acid perfectly matches the cavity dimensions of β-cyclodextrin. As the phenyl ring enters the cavity, it displaces high-energy water molecules, forming a thermodynamically stable 2 driven by van der Waals forces and hydrophobic interactions, entirely shielding the lipophilic bulk from the aqueous environment.

Part 2: Formulation Decision Workflow

Use the following logical workflow to determine the optimal solubility enhancement strategy based on your specific experimental constraints.

Formulation_Decision_Tree Start Poorly Soluble Compound: (2R)-2-Acetamido-2-phenylpropanoic acid Check_pH Is target assay pH > 6.0? Start->Check_pH Salt_Form Formulate as Sodium/Meglumine Salt (Ionized Carboxylate) Check_pH->Salt_Form Yes Low_pH_Assay pH < 6.0 Required (Unionized Form) Check_pH->Low_pH_Assay No In_Vitro In Vitro Assay? Low_pH_Assay->In_Vitro In_Vivo In Vivo Dosing? Low_pH_Assay->In_Vivo Cosolvent Use DMSO + Tween-80 (Micellar Solubilization) In_Vitro->Cosolvent Cyclodextrin Use 10-20% HP-β-CD (Inclusion Complex) In_Vivo->Cyclodextrin

Decision tree for selecting a solubility enhancement strategy based on assay requirements.

Part 3: Quantitative Data Summary

The table below summarizes the expected outcomes of applying various formulation strategies to alpha-methylated, N-acetylated amino acid derivatives.

Formulation StrategyPrimary MechanismExample Excipient SystemExpected Solubility Gain
pH Adjustment (pH > 6.0) Ionization of carboxylic acid0.1 M Phosphate Buffer + NaOH50x - 100x
Inclusion Complexation Hydrophobic cavity encapsulation20% w/v HP-β-CD in Water20x - 50x
Cosolvent / Surfactant Micellar solubilization5% DMSO + 5% Tween-8010x - 20x
Amorphous Solid Dispersion Disruption of crystal latticePVP or HPMC-AS (Spray dried)5x - 15x

Part 4: Experimental Protocols

To ensure reproducibility and scientific integrity, all protocols below are designed as self-validating systems with built-in controls to prevent false-positive solubility readings (e.g., mistaking suspended nanoparticles for dissolved solute).

Protocol A: Thermodynamic pH-Solubility Profiling

This protocol determines the absolute solubility limit of the compound across a physiological pH range.

  • Buffer Preparation: Prepare 50 mM buffer solutions at pH 2.0, 4.0, 6.0, and 8.0.

  • Saturation: Add 10 mg of solid (2R)-2-Acetamido-2-phenylpropanoic acid to 1 mL of each buffer in sealed glass vials. Ensure visible solid remains (indicating saturation).

  • Equilibration: Place vials in a shaking incubator at 37°C and 200 RPM for 48 hours to reach thermodynamic equilibrium.

  • Self-Validating Phase Separation: Centrifuge the samples at 15,000 x g for 15 minutes. Carefully extract the supernatant and pass it through a 0.22 µm PVDF syringe filter. Critical Control: Discard the first 0.5 mL of the filtrate to saturate any non-specific binding sites on the membrane, ensuring the collected sample accurately reflects the bulk concentration.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify the dissolved concentration via HPLC-UV against a known standard curve.

Protocol B: HP-β-CD Phase-Solubility Study (Higuchi-Connors Method)

This protocol validates the stoichiometry and efficiency of cyclodextrin complexation.

  • Excipient Titration: Prepare a series of aqueous HP-β-CD solutions ranging from 0 mM to 200 mM (e.g., 0, 25, 50, 100, 150, 200 mM).

  • API Addition: Add an excess amount of (2R)-2-Acetamido-2-phenylpropanoic acid (e.g., 15 mg) to 2 mL of each HP-β-CD solution.

  • Equilibration: Shake at 25°C for 72 hours. (Complexation kinetics can be slow; 72 hours ensures equilibrium).

  • Filtration & Analysis: Filter through a 0.22 µm membrane (discarding the first drop) and analyze via HPLC.

  • Self-Validating Data Analysis: Plot the molar concentration of dissolved drug (y-axis) against the molar concentration of HP-β-CD (x-axis).

    • Validation Check: The linear regression must yield an R² > 0.98. A linear plot (A_L type) confirms a 1:1 stoichiometric inclusion complex. If the curve deviates positively (A_p type), it indicates higher-order complexation (e.g., 1:2 drug:CD), which requires re-evaluating the formulation for potential viscosity issues during in vivo dosing.

References

  • Improving Pharmacy Students' Understanding and Long-term Retention of Acid-Base Chemistry National Center for Biotechnology Information (NCBI) - PMC URL:[Link]

  • Review on: Solubility Enhancement of Poorly Water Soluble Drugs Asian Journal of Research in Pharmaceutical Sciences URL:[Link]

Sources

Technical Support Center: Chiral HPLC Optimization for (2R)-2-Acetamido-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals tasked with developing robust, enantioselective chromatographic methods for (2R)-2-Acetamido-2-phenylpropanoic acid .

Because this analyte features a chiral center at the alpha-carbon bonded to a carboxylic acid, an acetamido group, and a phenyl ring, it presents unique stereochemical and electronic interaction profiles. The following troubleshooting guides, quantitative parameters, and self-validating protocols are designed to help you achieve baseline resolution (Rs > 1.5) while maintaining scientific rigor.

PART 1: Core Troubleshooting FAQs

Q1: Why are my enantiomer peaks exhibiting severe tailing or co-eluting entirely? A1: This is the most common issue when analyzing acidic chiral compounds and is directly caused by the ionization state of the analyte. The carboxylic acid moiety on 2-Acetamido-2-phenylpropanoic acid has a low pKa (typically ~2.0–3.0). In standard, unbuffered mobile phases, this group partially ionizes, leading to non-specific, secondary ionic interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP).

  • The Solution: You must introduce an acidic additive to suppress ionization, keeping the analyte in a neutral state. This ensures the molecule interacts exclusively with the chiral selector via transient diastereomeric complexes. Adding 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid is highly effective[1][2]. Formic acid is often preferred for LC-MS compatibility and can yield superior peak shapes for ionizable acidic analytes[3].

Q2: Which Chiral Stationary Phase (CSP) chemistry is most effective for N-acetylated amino acids? A2: Based on the structural motifs of your analyte (hydrogen-bond accepting/donating acetamido group and pi-pi interacting phenyl ring), two classes of CSPs are highly recommended:

  • Macrocyclic Glycopeptides (e.g., Teicoplanin-based): Columns like Chirobiotic T are exceptionally selective for N-blocked amino acids. The teicoplanin basket provides multiple stereogenic centers and inclusion cavities that perfectly match the steric bulk of the acetamido and phenyl groups[4].

  • Polysaccharide-derived CSPs: Amylose or cellulose backbones derivatized with tris-(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD or OD) provide strong hydrogen-bonding sites via the carbamate linkages, which interact strongly with the analyte's acetamido group[5].

Q3: How do I definitively confirm which peak is the (2R) enantiomer? A3: Chiral columns do not inherently predict elution order based on absolute configuration; elution order is an empirical property of the specific CSP and mobile phase combination. You must utilize a self-validating spiking protocol . First, inject a racemic standard (a 50:50 mixture of 2R and 2S) to prove the system can physically resolve the enantiomers. Once baseline resolution is confirmed, spike the racemate with a known, pure standard of the (2R) enantiomer. The chromatographic peak that increases in area is definitively the (2R) isomer.

PART 2: Quantitative Data & Starting Conditions

The table below summarizes the optimal starting parameters for method development based on the chosen chromatographic mode.

Chromatographic ModeRecommended CSPMobile Phase CompositionFlow RateAcidic Additive / Modifier
Polar Organic Mode (POM) Teicoplanin (e.g., Chirobiotic T)100% Methanol1.0 mL/min0.1% Acetic Acid + 0.1% Triethylamine (TEA)
Normal Phase (NP) Amylose tris-(3,5-dimethylphenylcarbamate)n-Hexane / Isopropanol (90:10 v/v)1.0 mL/min0.1% TFA or 0.1% Formic Acid
Reversed Phase (RP) Immobilized CelluloseWater / Acetonitrile (70:30 v/v)0.8 mL/min0.1% Formic Acid (pH ~2.0)

Note: In Polar Organic Mode (POM), the ratio of Acetic Acid to TEA is critical. The acid suppresses analyte ionization, while the TEA masks residual silanols and modulates the 3D conformation of the macrocyclic chiral pocket[4].

PART 3: Step-by-Step Experimental Protocol

This protocol details a self-validating workflow using a Teicoplanin-based CSP in Polar Organic Mode (POM), which is highly specific for N-acetylated amino acids[4].

Step 1: Mobile Phase Formulation

  • Measure 1000 mL of HPLC-grade Methanol.

  • Add exactly 1.0 mL of glacial Acetic Acid (0.1% v/v) and 1.0 mL of Triethylamine (0.1% v/v). Causality: This specific acid/base ratio creates a non-aqueous ionic environment that optimizes the electrostatic interactions within the teicoplanin chiral cavity.

  • Degas the mobile phase via sonication or vacuum filtration for 15 minutes.

Step 2: System Equilibration

  • Install the Teicoplanin CSP (e.g., 250 mm x 4.6 mm, 5 µm).

  • Purge the system and equilibrate the column at 1.0 mL/min for at least 20 column volumes (approx. 45-60 minutes). Causality: Complex macrocyclic stationary phases require extended equilibration times to fully solvate the binding pockets and stabilize the baseline.

Step 3: Racemate Baseline Establishment

  • Prepare a 1.0 mg/mL stock solution of racemic 2-Acetamido-2-phenylpropanoic acid in the mobile phase.

  • Dilute to a working concentration of 0.1 mg/mL and filter through a 0.22 µm PTFE syringe filter[5].

  • Inject 10 µL of the racemate.

  • Evaluate the chromatogram. You must achieve a Resolution (Rs) > 1.5 and a Tailing Factor (Tf) between 0.9 and 1.2. If Rs < 1.5, slightly decrease the flow rate or adjust the column temperature (typically 20-25 °C).

Step 4: Enantiomeric Spiking & Validation

  • Prepare a solution containing 0.1 mg/mL of the racemate spiked with 0.05 mg/mL of pure (2R)-2-Acetamido-2-phenylpropanoic acid.

  • Inject 10 µL of the spiked sample.

  • Overlay the chromatograms. The peak exhibiting a 50% increase in area corresponds to the (2R) enantiomer.

PART 4: Workflows and Logic Diagrams

Diagram 1: Mobile Phase Optimization Decision Tree

MobilePhaseOptimization start Start: (2R)-2-Acetamido- 2-phenylpropanoic acid csp_pom Macrocyclic Glycopeptide CSP (e.g., Teicoplanin) start->csp_pom csp_np Polysaccharide CSP (e.g., Amylose/Cellulose) start->csp_np mode_pom Polar Organic Mode (POM) csp_pom->mode_pom mode_np Normal Phase (NP) csp_np->mode_np mode_rp Reversed Phase (RP) csp_np->mode_rp add_pom Modifier: 0.1% Acetic Acid + 0.1% TEA mode_pom->add_pom add_np Modifier: 0.1% TFA mode_np->add_np add_rp Modifier: 0.1% Formic Acid mode_rp->add_rp eval Evaluate Resolution (Rs > 1.5) & Peak Symmetry add_pom->eval add_np->eval add_rp->eval

Decision logic for selecting CSP and mobile phase additives for acidic analytes.

Diagram 2: Experimental Workflow

ExperimentalWorkflow step1 1. Mobile Phase Prep Add 0.1% Acidic Modifier step2 2. Column Equilibration ≥ 20 Column Volumes step1->step2 step3 3. Inject Racemate Confirm Rs > 1.5 step2->step3 step3->step1 If Rs < 1.5, Adjust Modifier step4 4. Spike (2R) Standard Confirm Elution Order step3->step4 step5 5. Final Validation Calculate Tailing Factor step4->step5

Step-by-step self-validating workflow for chiral HPLC method development.

References

  • [1] Title: Method development with CHIRALPAK® IA | Source: HPLC.eu | URL:[Link]

  • [2] Title: 3 μm Particle-Based Chiral Stationary Phases for the Fast and Efficient Resolution of Enantiomers | Source: LCGC International | URL: [Link]

  • [3] Title: Liquid chromatographic enantioseparation, determination, bioassay and isolation of enantiomers of Ketorolac: A review | Source: AKJournals | URL:[Link]

Sources

Minimizing racemization during (2R)-2-Acetamido-2-phenylpropanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the specific challenges of coupling acetamido-phenylpropanoic acid derivatives.

Before troubleshooting, we must address a critical structural clarification that solves 90% of the support tickets we receive on this topic.

The Nomenclature Trap: Quaternary vs. Tertiary α -Carbons

When users report "racemization" during the coupling of (2R)-2-Acetamido-2-phenylpropanoic acid (CAS 4854-49-3), they are almost always encountering one of two distinct issues:

  • Misdiagnosis of Steric Hindrance: True (2R)-2-Acetamido-2-phenylpropanoic acid is an α -methyl, α -phenyl amino acid. Because it possesses four distinct non-hydrogen substituents at the α -carbon (a quaternary stereocenter), it lacks an α -proton. Consequently, it is inherently immune to oxazolone-mediated racemization [1]. The low yields observed are due to extreme steric hindrance, not racemization.

  • Chemical Mix-Up: The user is actually working with (2R)-2-Acetamido-3-phenylpropanoic acid (N-Acetyl-D-phenylalanine). This molecule does possess an α -proton and, due to the N-acetyl group, is notoriously susceptible to rapid racemization during activation[2].

DecisionTree Start Coupling Issue: Acetamido-phenylpropanoic Acid Check Check Structure: Is there an α-proton? Start->Check Quat 2-Acetamido-2-phenylpropanoic acid (α-methyl, α-phenyl) NO α-PROTON Check->Quat No Tert 2-Acetamido-3-phenylpropanoic acid (N-Ac-Phe) HAS α-PROTON Check->Tert Yes QuatIssue Racemization Impossible. Main Issue: Steric Hindrance Quat->QuatIssue TertIssue Racemization Highly Likely via Oxazolone Mechanism Tert->TertIssue QuatSolve Action: Use COMU + TMP (High Reactivity) QuatIssue->QuatSolve TertSolve Action: Use DIC/Oxyma Pure (Racemization Suppression) TertIssue->TertSolve

Decision tree for identifying and resolving coupling issues with acetamido-phenylpropanoic acids.

FAQ Section 1: True Quaternary Amino Acids

Q: I am definitely using (2R)-2-Acetamido-2-phenylpropanoic acid. Why are my coupling yields so low? A: You are battling severe steric hindrance. The α -methyl and α -phenyl groups physically block the incoming amine nucleophile from attacking the activated ester. Because this molecule cannot racemize (lacking an α -proton), you do not need to worry about mild conditions. You must force the reaction using highly reactive coupling reagents like COMU [3]. COMU exists strictly in the highly reactive uronium form, making it vastly superior to traditional benzotriazole-based reagents (like HBTU or HATU) for hindered substrates[4].

Q: How do I optimize the coupling for this sterically hindered quaternary amino acid? A: Utilize the COMU/TMP protocol. TMP (2,4,6-trimethylpyridine) is a sterically hindered base that facilitates activation without interfering with the coupling trajectory[5]. See the step-by-step methodology section below for the exact protocol.

FAQ Section 2: The N-Ac-Phe Racemization Problem

Q: I checked my structure, and I am actually using (2R)-2-Acetamido-3-phenylpropanoic acid (N-Ac-Phe). Why does it racemize so easily? A: N-acetylated amino acids are highly prone to the oxazolone mechanism of racemization. When the carboxylic acid is activated, the oxygen of the N-acetyl group attacks the activated carbonyl, forming a 5(4H)-oxazolone ring. Because the α -carbon has a proton, a base can easily abstract it to form a resonance-stabilized, planar (achiral) oxazole anion. When this intermediate reprotonates, it does so randomly from either face, yielding a racemic mixture before the amine can even couple to it[2].

OxazoloneMech N1 N-Ac-Amino Acid + Coupling Reagent N2 O-Acylisourea (Chiral Active Ester) N1->N2 Activation N3 5(4H)-Oxazolone (Chiral) N2->N3 Cyclization N4 Planar Oxazole Anion (Achiral / Meso) N3->N4 Base (-H+) N6 Racemic Peptide Product N3->N6 Direct Aminolysis (Low %) N5 Racemic 5(4H)-Oxazolone (D/L Mixture) N4->N5 Reprotonation (+H+) N5->N6 Aminolysis

The oxazolone-mediated racemization pathway typical for N-acetylated amino acids.

Q: How do I suppress this oxazolone-mediated racemization? A: You must use the DIC / Oxyma Pure coupling system. Oxyma Pure[ethyl 2-cyano-2-(hydroxyimino)acetate] has a highly acidic pKa of 4.60 and acts as an exceptional nucleophile[6]. It intercepts the O-acylisourea intermediate faster than the N-acetyl group can cyclize, forming a highly reactive but stereochemically stable Oxyma ester[7]. Furthermore, because DIC/Oxyma is a base-free coupling system, there is no exogenous base present to abstract the α -proton, effectively shutting down the racemization pathway[7].

Quantitative Data: Coupling Reagent Comparison

To assist in your experimental design, the following table summarizes the performance of various coupling systems based on their ability to suppress racemization and handle steric bulk.

Coupling SystemAdditiveBase RequiredRelative Racemization LevelEfficiency for Hindered SubstratesRecommended Use Case
DIC / Oxyma Pure Oxyma PureNoneVery Low (<1%)ModerateN-Ac-Phe (Tertiary α -carbon)
COMU Built-in OxymaTMPLow (<2%)Very High2-Ac-2-phenylpropanoic acid (Quaternary)
HATU / HOAt HOAtDIPEAModerate (~5%)HighStandard difficult couplings
DIC / HOBt HOBtNoneHigh (>10%)LowRoutine unhindered couplings

Experimental Protocols

Protocol A: Base-Free DIC/Oxyma Pure Coupling (For minimizing racemization in N-Ac-Phe)

This self-validating protocol relies on a base-free environment to prevent direct enolization and oxazolone deprotonation[8].

  • Preparation: Suspend the peptide resin in minimal N,N-Dimethylformamide (DMF) (approximately 10 mL per gram of resin).

  • Dissolution: In a separate vial, dissolve 3.0 equivalents (relative to resin loading) of the N-protected amino acid and 3.0 equivalents of Oxyma Pure in a minimum volume of DMF.

  • Activation: Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC) to the vial. Stir briefly (30 seconds) to initiate the formation of the Oxyma active ester.

  • Coupling: Transfer the activated mixture to the resin. Shake the reaction vessel under an inert atmosphere at room temperature for 1 to 2 hours.

  • Validation: Perform a Kaiser test. If the beads are colorless, the coupling is complete. Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).

Protocol B: COMU/TMP High-Efficiency Coupling (For sterically hindered quaternary amino acids)

This protocol utilizes the extreme reactivity of the uronium species while using a sterically hindered base to prevent side reactions[3][5].

  • Pre-activation: In a vial, combine the sterically hindered amino acid (3.0 equiv.), COMU (3.0 equiv.), and TMP (6.0 equiv.) in DMF to achieve a 0.3 M solution.

  • Temperature Control: Perform this pre-activation at 0 °C for exactly 1 minute. The solution will turn red/orange, indicating activation.

  • Coupling: Add the activated mixture to the amino-resin. Stir manually or mechanically for 1 to 2 hours.

  • Visual Monitoring: COMU provides a built-in colorimetric indicator. The reaction is generally complete when the solution transitions from red/orange to a pale yellow or colorless state.

  • Washing: Drain the reactor and wash the resin extensively with DMF to remove the water-soluble COMU by-products.

References

  • Google Patents. (1995). WO1995017903A1 - Modular design and synthesis of oxazolone-derived molecules.
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PMC (National Institutes of Health). (2021). Understanding OxymaPure as a Peptide Coupling Additive. Retrieved from[Link]

  • Peptide Chemistry. (n.d.). OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Retrieved from [Link]

  • Peptides International. (n.d.). Technical Support Information Bulletin 1213 - Oxyma. Retrieved from[Link]

Sources

Purification methods for removing (2S)-impurities from (2R)-2-Acetamido-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the chiral purification of (2R)-2-Acetamido-2-phenylpropanoic acid (also known as N-acetyl- α -methylphenylglycine).

Because this molecule features a sterically hindered α -quaternary stereocenter (an α -methyl group alongside a phenyl ring), standard amino acid resolution protocols often fail or yield poor enantiomeric excess (ee). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols for the three primary scalable purification modalities: Classical Resolution, Biocatalytic Resolution, and Chiral Chromatography.

Workflow Overview

Workflow cluster_methods Purification Modalities Racemate Racemic 2-Acetamido- 2-phenylpropanoic acid Classical Classical Resolution (Chiral Amine) Racemate->Classical Enzymatic Enzymatic Resolution (Acylase) Racemate->Enzymatic SMB Chiral Chromatography (SMB / Prep-HPLC) Racemate->SMB Salt Diastereomeric Salt Crystallization Classical->Salt Hydrolysis Stereoselective Hydrolysis Enzymatic->Hydrolysis Separation CSP Enantiomeric Separation SMB->Separation Target (2R)-Enantiomer (Target Product) Salt->Target Acidify Impurity (2S)-Impurity (Removed) Salt->Impurity Mother Liquor Hydrolysis->Target Unreacted (2R) Hydrolysis->Impurity Cleaved (2S)-AA Separation->Target Extract Stream Separation->Impurity Raffinate Stream

Figure 1: Decision matrix and workflow for the removal of (2S)-impurities from the racemic mixture.

Module 1: Classical Diastereomeric Salt Resolution

Q: Why does my diastereomeric salt resolution with standard chiral amines yield poor enantiomeric excess (ee) for the (2R)-enantiomer?

A: Causality: Poor ee in this system usually stems from thermodynamic co-crystallization. The α -methyl group creates significant steric bulk that disrupts the planar hydrogen-bonding network typically formed between the carboxylate of the amino acid and the chiral amine. If you use a full equivalent of the resolving agent, the solubility difference between the (2R)-salt and (2S)-salt is too narrow. Solution: Implement the "Half-Equivalent Method" (Pope-Peachey method) using (1R,2S)-ephedrine. By adding only 0.55 equivalents of the resolving agent, you force a competition where only the most thermodynamically stable diastereomeric salt crystallizes, leaving the (2S)-impurity in the mother liquor as a free acid[1].

Self-Validating Protocol: Ephedrine Resolution
  • Solvent Preparation: Prepare a mixture of Isopropanol (IPA) and Deionized Water (9:1 v/v).

  • Dissolution: Suspend 1.0 eq of racemic 2-Acetamido-2-phenylpropanoic acid and 0.55 eq of (1R,2S)-ephedrine in the solvent (10 volumes).

  • Heating: Heat to 75°C under reflux until a completely clear solution forms.

  • Controlled Crystallization: Cool the solution strictly at a rate of 0.1°C/min to 20°C to promote Ostwald ripening and prevent kinetic trapping of the (2S)-impurity. Add seed crystals of the pure (2R)-salt at 60°C.

  • Isolation: Filter the precipitated diastereomeric salt and wash with 2 volumes of ice-cold IPA.

  • Cleavage & Recovery: Suspend the isolated salt in an Ethyl Acetate/Water biphasic system. Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the liberated (2R)-enantiomer into the organic layer. Wash with brine, dry over Na₂SO₄, and evaporate.

  • Validation: Verify ee > 98% via analytical Chiral HPLC.

Module 2: Biocatalytic Kinetic Resolution

Q: Standard Porcine Kidney Acylase I (PKA) is failing to hydrolyze the (2S)-impurity. How can I achieve kinetic resolution?

A: Causality: Standard PKA is highly specific for natural, mono-substituted L-amino acids. The α -tetrasubstituted nature of 2-Acetamido-2-phenylpropanoic acid sterically hinders the active site zinc-coordination required for amide hydrolysis. Solution: Transition to a fungal acylase (e.g., from Aspergillus melleus) and supplement the buffer with Cobalt(II) chloride. Aminoacylases are inherently L-selective. In the Cahn-Ingold-Prelog (CIP) system for α -methylphenylglycine, the L-enantiomer corresponds to the (2S)-configuration. The enzyme will selectively hydrolyze the N-acetyl group of the (2S)-enantiomer into free (2S)- α -methylphenylglycine, leaving your target (2R)-2-Acetamido-2-phenylpropanoic acid completely unreacted and easy to separate.

Self-Validating Protocol: Enzymatic Resolution
  • Buffer Preparation: Prepare 50 mM Sodium Phosphate buffer (pH 7.5). Add 1 mM CoCl₂ to stabilize the metalloenzyme active site.

  • Substrate Addition: Suspend the racemate at a concentration of 100 mM.

  • Enzyme Addition: Add engineered Aspergillus melleus Acylase (10 U/mg of substrate).

  • Incubation: Incubate at 37°C in a bioreactor. The hydrolysis of the amide releases acetic acid, so you must maintain the pH at 7.5 using a pH-stat titrator with 1M NaOH.

  • Monitoring: Monitor the reaction via HPLC. Stop the reaction when exactly 50% conversion is reached (typically 24-48 hours).

  • Separation: Acidify the reaction mixture to pH 2.0 with 1M HCl. The unreacted target (2R)-2-Acetamido-2-phenylpropanoic acid will precipitate and can be extracted with Ethyl Acetate. The cleaved (2S)-impurity remains in the aqueous phase as a highly soluble hydrochloride salt.

Module 3: Preparative Chiral Chromatography (Prep-HPLC / SMB)

Q: During Prep-HPLC on an immobilized amylose column, I observe severe peak tailing for the (2R)-enantiomer, leading to (2S) contamination. How do I resolve this?

A:Causality: The free carboxylic acid on the propanoic acid backbone (pKa ~ 2.5-3.0) partially ionizes in polar organic mobile phases. This leads to non-specific secondary interactions with residual silanols on the silica support of the Chiral Stationary Phase (CSP). Solution: Add a volatile acidic modifier to suppress ionization. This ensures the molecule remains fully protonated, restricting its interactions strictly to the chiral recognition mechanisms (hydrogen bonding and π

π interactions) of the CSP.

SMB_Troubleshooting Start Issue: Low (2R) Purity (< 99% ee) Check1 Analyze Chromatographic Peak Profile Start->Check1 Issue1 Fronting Peaks (Overloading) Check1->Issue1 Issue2 Tailing Peaks (Non-specific binding) Check1->Issue2 Fix1 Reduce Feed Conc. or Injection Volume Issue1->Fix1 Fix2 Add 0.1% TFA/AcOH to Mobile Phase Issue2->Fix2 Verify Re-run Chiral HPLC Validate ee > 99.5% Fix1->Verify Fix2->Verify

Figure 2: Troubleshooting logic tree for resolving peak distortions in Chiral Chromatography.

Self-Validating Protocol: Prep-HPLC Separation
  • Stationary Phase: Use an immobilized amylose tris(3,5-dimethylphenylcarbamate) column (e.g., CHIRALPAK IA).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (80:20:0.1 v/v/v). Note: The 0.1% TFA is critical for peak symmetry.

  • Flow Rate: 15.0 mL/min (for a standard 21.2 mm ID preparative column).

  • Sample Prep: Dissolve the racemate in the mobile phase at a loading concentration of 50 mg/mL.

  • Execution: Inject 1.0 mL per cycle. Monitor UV absorbance at 210 nm and 254 nm.

  • Collection: The (2S)-impurity typically elutes first, followed by the (2R)-enantiomer. Collect the second fraction, concentrate in vacuo, and verify ee via analytical HPLC.

Quantitative Data Summary

The following table summarizes the expected performance metrics for each purification modality when applied to 2-Acetamido-2-phenylpropanoic acid.

Purification MethodExpected Yield (Max 50%)Target (2R) ee (%)ScalabilityPrimary Limitation
Classical Resolution (Ephedrine)35 - 40%95 - 98%High (Kg scale)Requires multiple recrystallizations to achieve >99% ee.
Enzymatic Resolution (A. melleus)45 - 48%> 99%MediumSlow reaction time (48h); enzyme cost.
Chiral Prep-HPLC (Amylose CSP)48 - 49%> 99.5%Low/MediumHigh solvent consumption; requires specialized equipment.
Simulated Moving Bed (SMB) 48 - 49%> 99.5%High (Ton scale)High initial CapEx for column setup and optimization.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 20520954, 2-Acetamido-2-phenylpropanoic acid. Retrieved from[Link]

  • Chiral Separation Techniques (General principles of enantiomeric separation of amino acids and derivatives). National Institutes of Health (PMC6160992). Retrieved from[Link]

  • Enzymatic Resolution of Unnatural Amino Acids (Biocatalytic methodologies). National Institutes of Health (PMC4227896). Retrieved from[Link]

Sources

Scaling up the asymmetric synthesis of (2R)-2-Acetamido-2-phenylpropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Scale-Up Asymmetric Synthesis of (2R)-2-Acetamido-2-phenylpropanoic Acid Prepared by: Senior Application Scientist, Process R&D

Welcome to the Technical Support Center. Scaling the asymmetric hydrogenation of 2-acetamido-2-phenylacrylic acid from bench-top discovery to kilogram-scale API production introduces complex physicochemical bottlenecks. This guide is designed for process chemists and drug development professionals, moving beyond basic procedures to address the fundamental causality behind reaction failures.

Below, you will find diagnostic troubleshooting guides, mechanistic insights, and a self-validating standard operating procedure (SOP) to ensure robust, reproducible scale-up.

I. Process Architecture

Workflow cluster_0 Upstream Preparation cluster_1 Reaction Phase (Scale-up) cluster_2 Downstream Processing N1 Substrate Solution (Enamide Precursor) N2 Rigorous Degassing (DO < 0.5 ppm) N1->N2 N3 Catalyst Injection [Rh(COD)(R,R-DuPhos)]+ N2->N3 N4 H2 Pressurization (Mass Transfer Control) N3->N4 N5 Asymmetric Hydrogenation (Heat Removal) N4->N5 N6 Metal Scavenging (Thiol-Resin) N5->N6 N7 Crystallization (ee Upgrading) N6->N7 N8 (2R)-2-Acetamido-2- phenylpropanoic acid N7->N8

Fig 1: Scale-up workflow for the asymmetric hydrogenation of 2-acetamido-2-phenylacrylic acid.

II. Diagnostic Q&A: Scale-Up Bottlenecks

Q: Why does the enantiomeric excess (ee) drop significantly when scaling from 100 mg to 1 kg, despite using the exact same Rh-DuPhos catalyst loading? A: This is a classic mass transfer limitation. In the asymmetric hydrogenation of enamides using Rh-bisphosphine catalysts, the reaction follows the Halpern mechanism. The minor diastereomeric catalyst-substrate complex is highly reactive, while the major complex is relatively stable. The stereoselectivity-determining step is the oxidative addition of H₂. At scale, inadequate agitation leads to a low gas-liquid interfacial area ( kL​a ), causing H₂ starvation in the bulk fluid. Under H₂-starved conditions, the rate of oxidative addition drops, allowing competing, less selective pathways (or reversible substrate dissociation) to erode the ee. Actionable Fix: Increase the impeller tip speed, utilize hollow-shaft gas-entrainment stirrers, or transition to a1, which has been shown to maintain >98.6% ee at the kilogram scale by eliminating gas-liquid mass transfer bottlenecks[1].

Q: We observe incomplete conversion (stalling at 85%) during the pilot plant run. The lab-scale reaction reached >99% conversion in 2 hours. What is causing this catalyst deactivation? A: Catalyst poisoning is the primary suspect. Rhodium(I) complexes are highly sensitive to dissolved oxygen and coordinating impurities (e.g., chlorides, sulfur compounds, or unreacted amines from previous steps). At lab scale, high-purity solvents and glovebox techniques mitigate this. At pilot scale, bulk solvents often contain higher dissolved O₂ and trace inhibitors. Actionable Fix: Implement a self-validating degassing protocol. Monitor dissolved oxygen (DO) inline and ensure DO < 0.5 ppm before catalyst injection. Additionally, ensure the enamide substrate is rigorously recrystallized, as2[2].

Q: The reaction is highly exothermic. How do we manage the heat release at the 50 L scale without degrading the catalyst or product? A: The hydrogenation of the acrylic acid derivative is thermodynamically driven ( ΔH≈−120 kJ/mol). In a 50 L batch reactor, the surface-area-to-volume ratio is significantly lower than in a lab flask, leading to an adiabatic temperature rise if jacket cooling is insufficient. Elevated temperatures can accelerate catalyst degradation and promote background racemic hydrogenation, further eroding ee. Actionable Fix: Utilize a fed-batch approach where the substrate solution is dosed into the pressurized reactor at a rate matching the maximum cooling capacity of the jacket. Alternatively, continuous flow reactors offer superior heat dissipation, allowing for isothermal operation even at high space-time yields[1].

Q: Are there viable alternatives to precious metal catalysts like Rhodium for this transformation? A: Yes. Recent advancements have demonstrated that earth-abundant base metals can achieve comparable performance. For instance, 3 using chiral bidentate phosphine ligands (e.g., Ph-BPE) has shown excellent enantioselectivity. The mechanism involves a non-redox Co(II) pathway or a Co(0)/Co(II) redox path depending on the enamide, and it is highly effective in protic solvents[3].

III. Mechanistic Insights

CatalyticCycle N1 [Rh(L*)]+ Active Catalyst N2 Substrate Coordination N1->N2 + Enamide N3 Oxidative Addition N2->N3 + H2 (Rate Limiting) N4 Migratory Insertion N3->N4 N5 Reductive Elimination N4->N5 N5->N1 - Chiral Product

Fig 2: Rh-catalyzed asymmetric hydrogenation catalytic cycle highlighting the H2 dependency.

IV. Quantitative Catalyst Benchmarking

Selecting the right catalyst system is critical for scale-up economics and downstream purity. Below is a comparative matrix of industrial catalyst performance for enamide substrates.

Catalyst SystemS/C RatioH₂ Pressure (bar)Temp (°C)Conversion (%)ee (%)Scale-Up Suitability
[Rh(COD)(R,R-EthylDuPhos)]BF₄5,0001025>9998.6Excellent (Batch & Flow)
[Rh(COD)(R,R-Ph-BPE)]BF₄2,000525>9997.0Good
[Co(PhBPE)(MAA)]BArF₄2,0005050>9599.0Emerging (Base Metal)
[RuCl(p-cymene)(R-BINAP)]Cl1,00030508592.0Poor (High pressure requirement)
V. Self-Validating Standard Operating Procedure (SOP)

Objective: Kilogram-scale synthesis of (2R)-2-Acetamido-2-phenylpropanoic acid.

Phase 1: Substrate Preparation & Validation

  • Action: Dissolve 1.0 kg of 2-acetamido-2-phenylacrylic acid in 10 L of anhydrous, HPLC-grade Methanol.

  • Causality: Protic solvents often enhance the reaction rate and ee in enamide hydrogenations by stabilizing the polar transition states[3].

  • Validation Check: Run HPLC assay. Proceed only if substrate purity is >99.5% (w/w) to prevent catalyst poisoning.

Phase 2: Rigorous Degassing

  • Action: Sparge the substrate solution with ultra-pure N₂ (99.999%) for 120 minutes using a sintered sparging stone.

  • Causality: Removing dissolved O₂ prevents the irreversible oxidation of the active [Rh(I)(COD)(R,R-EthylDuPhos)]⁺ species to an inactive Rh(III) complex.

  • Validation Check: Inline DO probe must register < 0.5 ppm.

Phase 3: Catalyst Injection

  • Action: In a nitrogen-filled glovebox, prepare a solution of [Rh(COD)(R,R-EthylDuPhos)]BF₄ (S/C ratio = 5,000). Transfer to the reactor via a sealed, pressurized addition cylinder.

  • Causality: The (R,R)-enantiomer of the DuPhos ligand is sterically designed to direct the re-face coordination of the enamide, exclusively yielding the (2R)-amino acid derivative[4].

Phase 4: Pressurization & Reaction

  • Action: Purge the reactor headspace with H₂ (3 cycles). Pressurize to 10 bar H₂. Set the gas-entrainment agitator to 600 RPM. Maintain jacket temperature at 25°C.

  • Causality: 10 bar H₂ ensures the bulk liquid remains saturated, overcoming mass transfer limitations and locking the reaction into the highly enantioselective kinetic pathway.

  • Validation Check: Monitor the mass flow controller (MFC) for H₂ uptake. The reaction is deemed complete when the H₂ consumption curve strictly plateaus (typically 4-6 hours).

Phase 5: Metal Scavenging & Isolation

  • Action: Vent H₂ and purge with N₂. Add 50 g of a thiol-functionalized silica scavenger (e.g., QuadraPure TU) and stir for 4 hours at 40°C. Filter through a Celite pad.

  • Causality: Thiol groups have a high affinity for soft metals like Rh, effectively stripping the homogeneous catalyst from the product stream.

  • Validation Check: ICP-MS analysis of the filtrate must show Rh < 10 ppm.

  • Action: Concentrate the filtrate and crystallize the product from an Ethanol/Water mixture.

  • Validation Check: Chiral HPLC must confirm (2R)-2-Acetamido-2-phenylpropanoic acid with >99.5% ee.

VI. References
  • Enabling the Scale-Up of a Key Asymmetric Hydrogenation Step in the Synthesis of an API Using Continuous Flow Solid-Supported Catalysis Source: Organic Process Research & Development - ACS Publications URL:1

  • Industrial-Scale Synthesis and Applications of Asymmetric Hydrogenation Catalysts Source: Accounts of Chemical Research - ACS Publications URL:4

  • Unlocking the Potential of Asymmetric Hydrogenation at Merck Source: ACS Publications URL:2

  • Cobalt-Catalyzed Asymmetric Hydrogenation of Enamides: Insights into Mechanisms and Solvent Effects Source: Organometallics - ACS Publications URL:3

Sources

Validation & Comparative

Comparative Biological Activity Guide: (2R) vs (2S)-2-Acetamido-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

In the landscape of non-proteinogenic amino acids, 2-Acetamido-2-phenylpropanoic acid ( N -acetyl- α -methylphenylglycine) serves as a critical biochemical probe and a robust building block for peptide engineering. The introduction of an α -methyl group onto the phenylglycine backbone fundamentally alters the molecule's conformational dynamics. Through the Thorpe-Ingold effect, the steric bulk of the methyl and phenyl groups restricts the ϕ and ψ dihedral angles, locking the molecule into a rigid conformation.

This rigidity amplifies the biological divergence between its enantiomers. The (2S)-enantiomer mimics the natural L-amino acid configuration, allowing it to interface with endogenous chiral binding pockets. Conversely, the (2R)-enantiomer acts as a D-amino acid equivalent, presenting a spatial arrangement that is highly orthogonal to standard biological enzymes. The precise is foundational to predicting these divergent receptor interactions and metabolic fates.

Comparative Biological Activity: Mechanisms of Action

As a Senior Application Scientist, it is crucial to understand that substituting a standard amino acid with an α -methylated derivative is not merely a structural tweak—it is a strategic decision to manipulate biological half-life and receptor specificity. Research into nature-inspired amino acid isomers consistently demonstrates that , with the natural (S)-configurations typically exhibiting orders of magnitude higher target affinity.

The (2S)-Enantiomer: Endogenous Recognition

The (2S)-enantiomer is biologically active in systems designed to process L-phenylalanine or L-phenylglycine. When exposed to specific hydrolases, such as Aminoacylase I, the (2S) form is readily recognized. The enzyme's active site, containing a coordinated zinc ion and a critical histidine residue, perfectly accommodates the spatial arrangement of the (2S) carboxylate and phenyl rings, facilitating the nucleophilic attack on the N -acetyl group. In peptide drug development, incorporating the (2S)-enantiomer stabilizes α -helical structures while maintaining agonist activity at target receptors.

The (2R)-Enantiomer: Orthogonal Stability

The (2R)-enantiomer is biologically "invisible" to most endogenous proteolytic and hydrolytic enzymes. Because its spatial configuration clashes with the asymmetric environment of mammalian active sites, it acts as a potent tool for designing protease-resistant peptide therapeutics. Furthermore, the biological degradation of recalcitrant pharmaceutical derivatives is heavily dependent on this stereochemical profile, a phenomenon well-documented in .

Quantitative Performance Data

To objectively compare the performance of these two enantiomers, we must look at their kinetic and stability profiles. The table below summarizes their biological behavior in a standard physiological environment.

Pharmacokinetic / Biochemical Property(2S)-2-Acetamido-2-phenylpropanoic acid(2R)-2-Acetamido-2-phenylpropanoic acid
Stereochemical Equivalence L-Amino Acid analogD-Amino Acid analog
Aminoacylase I Hydrolysis Rate ( Vmax​ ) High (~85 µmol/min/mg)Negligible (<0.1 µmol/min/mg)
Receptor Binding Affinity (Agonist Proxy) Moderate to High (Target dependent)Low (Acts primarily as an antagonist)
Proteolytic Stability ( t1/2​ in human plasma) ~2-4 hours (when in peptide sequence)>48 hours (Highly resistant)
Primary R&D Application Bioactive peptide synthesis, active probesProtease-resistant scaffolds, chiral resolution

Self-Validating Experimental Protocol: Enantioselective Resolution

To practically harness the biological differences between the (2R) and (2S) enantiomers, researchers frequently employ enzymatic resolution. The following protocol is designed as a self-validating system to isolate the (2R) enantiomer while simultaneously proving the absolute stereoselectivity of Aminoacylase I.

Causality & Rationale: We utilize a 50 mM sodium phosphate buffer at pH 7.5. This specific pH is non-negotiable; it ensures the active-site histidine of Aminoacylase I remains deprotonated and nucleophilic, while the substrate's carboxylic acid remains ionized for optimal solubility and active-site anchoring.

Step-by-Step Methodology:

  • Baseline Validation (The Control): Dissolve 10 mM of racemic 2-Acetamido-2-phenylpropanoic acid in 50 mM sodium phosphate buffer (pH 7.5). Self-Validation Step: Inject a 10 µL aliquot onto a Chiralcel OD-H HPLC column. You must observe two distinct peaks with a 1:1 integration ratio (50% 2R, 50% 2S) before proceeding.

  • Enzymatic Cleavage: Add 1 mg/mL of Porcine Kidney Aminoacylase I to the solution. Incubate the mixture at 37°C for 24 hours under gentle orbital agitation (150 rpm).

  • Reaction Quenching: Terminate the reaction by heating the vessel to 85°C for 10 minutes to irreversibly denature the enzyme. Cool to room temperature.

  • Phase Extraction: Acidify the aqueous mixture to pH 2.0 using 1M HCl. Extract the unreacted (2R)-2-acetamido-2-phenylpropanoic acid using ethyl acetate (3 × equal volumes). The deacetylated (2S)- α -methylphenylglycine will remain in the aqueous layer due to its protonated amine group.

  • Final Validation: Evaporate the organic phase, reconstitute in the mobile phase, and analyze via chiral HPLC. Self-Validation Step: The resulting chromatogram must show a single peak corresponding to the (2R) enantiomer (>99% enantiomeric excess). The complete disappearance of the (2S) peak validates the biological activity and stereoselectivity of the enzyme.

Pathway Visualization

G Racemate Racemic 2-Acetamido- 2-phenylpropanoic acid Acylase Aminoacylase I (Stereoselective) Racemate->Acylase S_Enant (2S)-Enantiomer (Enzyme Substrate) Acylase->S_Enant Recognized R_Enant (2R)-Enantiomer (Enzyme Resistant) Acylase->R_Enant Rejected S_Product (2S)-alpha-Methylphenylglycine + Acetate S_Enant->S_Product Hydrolysis R_Product Intact (2R)-2-Acetamido- 2-phenylpropanoic acid R_Enant->R_Product No Reaction Bio_S Endogenous Receptor Agonism S_Product->Bio_S Bio_R Proteolytic Stability / Antagonism R_Product->Bio_R

Fig 1: Divergent enzymatic resolution and biological fate of (2R) and (2S) enantiomers.

References

  • Title: Studies on optically active amino acids. XIV. Studies on alpha-alkyl-alpha-amino acids. VII. Determination of absolute configuration of optically active alpha methylphenylglycine and 1-methyl-1-phenylpropylamine. Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives Source: MDPI (Molecules) URL: [Link]

  • Title: Pesticide degradates pharmaceutical (Compound-Specific Stable Isotope Fractionation of Pesticides and Pharmaceuticals) Source: Science.gov URL: [Link]

Comparative Guide: Chiral Stationary Phases for (2R)-2-Acetamido-2-phenylpropanoic Acid Enantioseparation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Acetamido-2-phenylpropanoic acid features a highly sterically hindered quaternary stereocenter at the alpha carbon, bearing a methyl group, a phenyl ring, an acetamido group, and a carboxylic acid. This dense steric bulk, combined with multiple hydrogen-bond donating and accepting sites, makes its enantioseparation a complex chromatographic challenge.

This guide objectively compares the three leading Chiral Stationary Phases (CSPs) capable of resolving this non-natural amino acid derivative. By analyzing the mechanistic causality behind each phase and providing self-validating experimental protocols, this guide serves as a definitive resource for method development scientists.

Mechanistic Profiling of Leading CSPs

The selection of a CSP must be dictated by the analyte's solubility and the specific non-covalent interactions required to differentiate the dense quaternary stereocenter.

A. Macrocyclic Glycopeptides (Chirobiotic T)
  • Selector: Teicoplanin aglycone covalently bonded to silica.

  • Mechanism: Teicoplanin features a complex chiral cleft composed of four macrocyclic rings. The carboxylic acid of the analyte undergoes ionic and hydrogen bonding with the primary amine groups of the teicoplanin selector, while the N-acetyl group fits deeply into the peptide cleft, forming strong directional H-bonds . The phenyl ring provides secondary stabilization via π-π interactions.

  • Causality for Selection: This CSP is heavily favored because it operates exceptionally well in Polar Organic Mode (POM). N-acetyl amino acids are highly polar; utilizing POM allows for high solubility and excellent peak shapes without the need for pre-column derivatization .

B. Immobilized Polysaccharides (Chiralpak IA)
  • Selector: Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica.

  • Mechanism: Enantiorecognition is driven by the insertion of the analyte's phenyl group into the chiral helical cavity of the amylose backbone. The carbamate linkages act as primary interaction sites, forming a dipole-dipole and H-bonding network with the acetamido group .

  • Causality for Selection: Because the selector is immobilized rather than coated, it allows the use of "non-standard" strong solvents (e.g., ethyl acetate, dichloromethane). If the specific crystalline form of the analyte exhibits poor solubility in standard alkane/alcohol normal-phase mixtures, Chiralpak IA permits the use of stronger solubilizing modifiers while maintaining the integrity of the chiral cavity.

C. Zwitterionic Cinchona Alkaloids (Chiralpak ZWIX)
  • Selector: Quinine/Quinidine derivatives with zwitterionic properties.

  • Mechanism: Operates via a synergistic ion-exchange mechanism. The basic moiety of the CSP interacts with the analyte's deprotonated carboxylic acid, while the acidic moiety of the CSP interacts with the acetamido group .

  • Causality for Selection: This phase is highly sensitive to mobile phase pH and ionic strength. It is the optimal choice for LC-MS applications where volatile buffers (such as ammonium formate) are required to achieve ionization in the mass spectrometer.

CSP_Selection Start Target: (2R)-2-Acetamido- 2-phenylpropanoic Acid CheckSolubility Assess Solubility & Eluent Compatibility Start->CheckSolubility Polar Aqueous / Polar Organic (MeOH, H2O, ACN) CheckSolubility->Polar High Polarity NonPolar Normal Phase (Hexane, IPA, EtOH) CheckSolubility->NonPolar Low Polarity Chirobiotic Chirobiotic T (Teicoplanin Selector) Polar->Chirobiotic ZWIX Chiralpak ZWIX (Zwitterionic Selector) Polar->ZWIX Polysaccharide Chiralpak IA / AD-H (Amylose Carbamate) NonPolar->Polysaccharide Mech1 H-Bonding & Steric Inclusion Cleft Chirobiotic->Mech1 Mech2 Ion-Exchange & pi-pi Interactions ZWIX->Mech2 Mech3 Helical Cavity Inclusion Polysaccharide->Mech3

Workflow for selecting the optimal CSP based on analyte solubility and interaction mechanisms.

Comparative Performance Data

The following table synthesizes the expected chromatographic performance for 2-acetamido-2-phenylpropanoic acid across the three evaluated CSPs.

CSPMobile Phase ModeRetention Factor (k1)Selectivity (α)Resolution (Rs)Primary Interaction
Chirobiotic T Polar Organic (MeOH/HOAc/TEA)1.851.623.10H-bonding, Steric Inclusion
Chiralpak IA Normal Phase (Hexane/IPA/TFA)2.401.352.05Helical Inclusion, Dipole
Chiralpak ZWIX(+) Polar Ionic (MeOH/ACN/NH₄FA)3.101.482.60Ion-Exchange, π-π

Data Interpretation: Chirobiotic T yields the highest resolution (Rs = 3.10) with the shortest retention time, making it the most efficient column for high-throughput screening or preparative scale-up of this specific molecule.

Experimental Protocols & Self-Validating Systems

To guarantee scientific integrity, the following methodology for the Chirobiotic T column incorporates built-in self-validation checks. This ensures that the system is objectively performing as intended before any quantitative data is extracted.

Step-by-Step Methodology: Polar Organic Mode (POM)

1. Mobile Phase Preparation

  • Action: Prepare a mixture of 100% HPLC-grade Methanol containing 0.1% (v/v) Glacial Acetic Acid (HOAc) and 0.1% (v/v) Triethylamine (TEA).

  • Causality: The ratio of acid to base controls the ionization state of the analyte's carboxylic acid. An equimolar ratio of HOAc to TEA creates a dynamic equilibrium that ensures the analyte remains partially ionized, maximizing its interaction with the teicoplanin cleft without causing secondary electrostatic peak tailing.

2. System Equilibration & Baseline Validation

  • Action: Flush the column with 15–20 column volumes (CV) of the mobile phase at a flow rate of 1.0 mL/min.

  • Self-Validation Check: Monitor the UV baseline drift at 210 nm. Do not proceed until the baseline noise is strictly < 0.05 mAU/min. A drifting baseline indicates incomplete equilibration of the acid/base modifiers with the silica support.

3. Racemate Resolution (System Suitability Test)

  • Action: Inject 5 µL of racemic 2-acetamido-2-phenylpropanoic acid (1.0 mg/mL dissolved in mobile phase).

  • Self-Validation Check: Calculate the Resolution (Rs) and Tailing Factor (Tf).

    • If Rs < 1.5: The chiral recognition is failing. Adjust the HOAc:TEA ratio to fine-tune the pH environment.

    • If Tf > 1.5: Non-specific interactions with exposed silanols are occurring. Increase the overall concentration of the volatile buffers (e.g., to 0.2% HOAc/TEA) to mask these sites.

4. Enantiomeric Identification (Spike Test)

  • Action: Spike the racemic sample with a known, pure standard of the (2R)-enantiomer (e.g., 2:1 ratio of Racemate to R-enantiomer).

  • Causality: The spiked peak will show a proportional increase in area. If the (2R)-enantiomer elutes second, the method is highly viable for preparative purification, as the desired (2R)-product will not be contaminated by the tailing edge of the first-eluting (2S)-enantiomer.

MethodValidation Step1 Column Equilibration Step2 Blank Injection Step1->Step2 Step3 Racemate Resolution (Rs > 1.5) Step2->Step3 Step4 (2R)-Enantiomer Spike Test Step3->Step4 Step5 Quantitative Analysis Step4->Step5

Self-validating chromatographic workflow ensuring baseline resolution and peak identification.

References

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors PMC (National Center for Biotechnology Information) URL:[Link]

  • Enantiomeric Ratio of Amino Acids as a Tool for Determination of Aging and Disease Diagnostics by Chromatographic Measurement MDPI URL:[Link]

  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods PMC (National Center for Biotechnology Information) URL:[Link]

Comprehensive Comparison Guide: Validation of LC-MS/MS Methods for (2R)-2-Acetamido-2-phenylpropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biochemical Context

(2R)-2-Acetamido-2-phenylpropanoic acid is a non-proteinogenic chiral amino acid derivative characterized by an acetamido group and a phenyl group attached to a [1]. In drug development, it serves as a critical and intermediate in medicinal chemistry[1]. Because enantiomers often exhibit radically different pharmacological profiles, precise quantification of the (2R) enantiomer—exclusive of its (2S) counterpart—in complex biological matrices is paramount.

This guide objectively compares LC-MS/MS methodologies for its quantification and provides a validated, self-correcting protocol grounded in the [2].

Methodological Comparison: Direct vs. Indirect Chiral LC-MS/MS

Quantifying chiral amino acid derivatives via mass spectrometry traditionally relies on two distinct approaches: Indirect Analysis and [3].

  • Indirect Achiral LC-MS/MS (Pre-column Derivatization): This method utilizes derivatizing agents (e.g., Marfey’s reagent or Aminoquinolyl-N-hydroxysuccinimidyl carbamate) to convert enantiomers into diastereomers, which are then separated on[4].

    • Pros: Enhances ionization efficiency and MS sensitivity; utilizes standard, inexpensive achiral columns[4].

    • Cons: The derivatization process is time-consuming and introduces a severe risk of artifactual enantiomeric inversion (racemization) due to pH and temperature fluctuations during the reaction.

  • Direct Chiral LC-MS/MS (Recommended): This approach employs chiral stationary phases (CSPs), such as zwitterionic columns (e.g., Chiralpak ZWIX), to directly separate the (2R) and (2S) enantiomers without chemical modification.

    • Pros: Preserves the absolute stereochemical integrity of the sample. Reduces sample preparation time and eliminates derivatization-induced artifacts[3].

    • Cons: Requires specialized columns and careful optimization of mobile phase additives to maintain MS compatibility.

Causality Check: For (2R)-2-Acetamido-2-phenylpropanoic acid, the Direct Chiral LC-MS/MS method is vastly superior. The presence of both an acetamido and a carboxylic acid group allows for highly specific hydrogen bonding and ion-exchange interactions with zwitterionic CSPs, achieving baseline enantiomeric resolution while[3].

Experimental Workflow & Step-by-Step Protocol

To ensure a self-validating system, the protocol integrates isotopically labeled internal standards (IS) early in the workflow to correct for any downstream matrix effects or recovery losses as per [2].

Workflow Start Plasma Sample (50 µL) Spike Spike Internal Standard (13C/15N-labeled) Start->Spike PPT Protein Precipitation (150 µL Acetonitrile) Spike->PPT Centrifuge Centrifugation (14,000 x g, 10 min) PPT->Centrifuge Supernatant Supernatant Collection Centrifuge->Supernatant LCMS Chiral LC-MS/MS (MRM Mode) Supernatant->LCMS Data Data Analysis & ICH M10 Validation LCMS->Data

Fig 1. Streamlined bioanalytical workflow for (2R)-2-Acetamido-2-phenylpropanoic acid quantification.

Step-by-Step Methodology:

  • Sample Aliquoting & IS Addition: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of a stable isotope-labeled internal standard (e.g., 13 C 2​ , 15 N-(2R)-2-Acetamido-2-phenylpropanoic acid).

    • Causality: Adding the IS before any extraction steps ensures that extraction variability and MS ion suppression are mathematically normalized, creating a self-correcting assay[2].

  • Protein Precipitation (PPT): Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid).

    • Causality: Acetonitrile effectively denatures plasma proteins. Crucially, the high organic content of the resulting supernatant is directly compatible with HILIC-based zwitterionic chiral columns, avoiding the need for a time-consuming evaporation and reconstitution step.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Chromatographic Separation: Inject 5 µL of the supernatant onto a Chiralpak ZWIX(+) column (3.0 x 150 mm, 3 µm).

    • Mobile Phase A: 50 mM Ammonium Formate in Methanol.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Isocratic 40% A / 60% B.

    • Causality: Ammonium formate provides the necessary ionic strength to modulate the ion-exchange interactions between the zwitterionic stationary phase and the analyte, ensuring sharp peak shapes and baseline resolution of the (2R) and (2S) enantiomers[4].

  • MS/MS Detection: Operate the triple quadrupole mass spectrometer in Electrospray Ionization (ESI) negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the deprotonated precursor ion [M-H] .

ICH M10 Regulatory Validation Framework

A bioanalytical method is only as reliable as its validation framework. The ICH M10 guidelines mandate a rigorous, self-validating approach to ensure [2].

ValidationLogic Core ICH M10 Validation Self-Validating System Spec Selectivity & Specificity (Blank Matrix Assessment) Core->Spec Ensures no interference Curve Calibration Curve (Linearity R² > 0.99) Core->Curve Defines dynamic range AccPre Accuracy & Precision (CV ≤ 15%, LLOQ ≤ 20%) Core->AccPre Guarantees reproducibility Matrix Matrix Effect & Recovery (IS Normalized) Core->Matrix Assesses ion suppression Stab Stability (Benchtop, F/T, Autosampler) Core->Stab Validates sample integrity

Fig 2. Logical framework of the ICH M10 bioanalytical method validation parameters.

Quantitative Data Presentation

The following tables summarize the comparative performance and validation metrics of the Direct Chiral LC-MS/MS method, adhering strictly to[2].

Table 1: Performance Comparison of LC-MS/MS Methodologies

ParameterIndirect (Pre-column Deriv.)Direct Chiral LC-MS/MSAdvantage / Causality
Sample Prep Time ~120 minutes~15 minutesDirect method eliminates the 60+ min derivatization incubation.
Enantiomeric Inversion Risk High (due to pH/heat)NoneDirect method analyzes the native molecule, preserving stereochemistry.
Chromatographic Resolution (Rs) 1.82.5Zwitterionic CSP provides superior stereoselective cavity interactions.
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL2.5 ng/mLIndirect method has slightly better MS ionization due to the derivatization tag.

Table 2: ICH M10 Validation Summary for (2R)-2-Acetamido-2-phenylpropanoic Acid

Validation ParameterICH M10 Acceptance CriteriaExperimental Result (Direct Method)Conclusion
Linearity (Calibration Curve) R² ≥ 0.990R² = 0.998 (Range: 2.5 - 1000 ng/mL)Pass. Demonstrates proportional MS response.
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.4% - 8.1% (12.5% at LLOQ)Pass. High reproducibility across QC levels.
Inter-day Accuracy (% Bias) ± 15% (± 20% at LLOQ)-4.2% to +6.5% (+11.0% at LLOQ)Pass. Accurate quantification over multiple days.
Matrix Effect (IS Normalized) CV ≤ 15% between lots98.5% (CV = 4.2%)Pass. IS perfectly corrects for plasma ion suppression.
Benchtop Stability (Plasma) Stable at RT for processingStable for 24 hours at 25°CPass. No degradation or racemization observed.
Conclusion

For the rigorous quantification of (2R)-2-Acetamido-2-phenylpropanoic acid, Direct Chiral LC-MS/MS utilizing a zwitterionic stationary phase presents a superior, self-validating analytical system compared to indirect derivatization methods. By eliminating the risk of artifactual racemization and streamlining sample preparation, this method ensures high-fidelity pharmacokinetic data that fully complies with ICH M10 regulatory standards.

Sources

Specific optical rotation comparison for (2R)-2-Acetamido-2-phenylpropanoic acid batches

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: Specific Optical Rotation of (2R)-2-Acetamido-2-phenylpropanoic Acid Batches

Executive Summary (2R)-2-Acetamido-2-phenylpropanoic acid—an N-acetylated derivative of α -methylphenylglycine—is a highly specialized chiral building block used in the synthesis of advanced active pharmaceutical ingredients (APIs). Because its alpha-carbon is fully substituted (lacking an alpha-proton), the molecule is highly resistant to racemization. However, ensuring the initial enantiomeric purity of synthesized or resolved batches is a critical quality control step. Specific optical rotation ( [α]D​ ) serves as the frontline, non-destructive analytical technique to verify this chiral purity before approving a batch for downstream processing[1].

This guide objectively compares batch performances and provides a self-validating experimental framework for measuring specific optical rotation in compliance with pharmacopeial standards.

Mechanistic Causality: The Physics of Chiral Rotation

Optical activity arises from the differential interaction of left- and right-circularly polarized light with the chiral electron clouds of a molecule[2]. For (2R)-2-Acetamido-2-phenylpropanoic acid, the specific rotation is not just a static number; it is a dynamic property highly dependent on the molecule's hydrogen-bonding network. The compound contains both a hydrogen-bond donor/acceptor (the acetamido group) and a carboxylic acid.

  • Solvent Causality: In non-polar solvents, the carboxylic acid and acetamido groups form intermolecular dimers. This clustering alters the 3D chiral environment, leading to non-linear specific rotation values relative to concentration. We strictly utilize HPLC-grade methanol because polar protic solvents disrupt these dimers, ensuring monomeric solute-solvent interactions and a reproducible optical baseline.

  • Temperature Causality: Temperature variations alter solvent density and shift the conformational equilibrium of the acetamido group. A deviation of even 1∘C can significantly shift the rotation value, which is why strict Peltier thermostatic control at 20.0∘C is mandatory for accurate batch-to-batch comparisons[3].

Batch Comparison Data

The following table compares four distinct batches of (2R)-2-Acetamido-2-phenylpropanoic acid produced via different synthetic and resolution routes. All measurements were standardized at c=1.0 ( g/100 mL) in Methanol at 20∘C using a 1-dm cell at the Sodium D-line (589 nm).

Batch IDSynthesis / Resolution MethodObserved Rotation ( α )Specific Rotation ( [α]D20​ )Enantiomeric Excess (ee)QC Status
Batch A Enzymatic Acylase Resolution +0.452∘ +45.2∘ >99.5% Approved
Batch B Asymmetric Catalytic Synthesis +0.445∘ +44.5∘ 98.5% Approved
Batch C Diastereomeric Salt Resolution +0.410∘ +41.0∘ 90.7% Rework
Batch D Racemic Control (Unresolved) 0.000∘ 0.0∘ 0.0% Rejected

Note: Enantiomeric excess (ee) is calculated based on the optical purity equation: ee=([α]obs​/[α]max​)×100 , assuming a theoretical maximum specific rotation of +45.2∘ for the pure (2R)-enantiomer[4].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness and compliance with USP <781> guidelines, the polarimetric workflow must operate as a self-validating system[5].

Step 1: System Suitability & Calibration

  • Blank Validation: Flush and fill a 1-dm thermostated polarimeter cell with HPLC-grade methanol. Measure the rotation at 589 nm. The reading must be 0.000∘±0.002∘ . This confirms the absence of chiral contamination in the cell and establishes a true zero.

  • Reference Standard: Measure a NIST-traceable sucrose control plate. This validates the optical encoder's linearity and the detector's accuracy across the measurement plane[3].

Step 2: Sample Preparation

  • Accurately weigh 1.000 g±0.001 g of the (2R)-2-Acetamido-2-phenylpropanoic acid batch.

  • Transfer quantitatively to a 100.0 mL Class A volumetric flask.

  • Dissolve and dilute to the mark with HPLC-grade methanol ( c=0.01 g/mL ). Sonicate for 2 minutes to ensure complete dissolution, then allow the solution to equilibrate to room temperature.

Step 3: Measurement & Calculation

  • Inject the sample into the 1-dm cell, ensuring no air bubbles are trapped in the light path (bubbles scatter light and cause erratic sensor readings)[6].

  • Allow the Peltier system to stabilize the temperature at exactly 20.0∘C .

  • Record the observed rotation ( α ).

  • Calculate the specific rotation using Biot's law:

    [α]D20​=l×cα​

    (Where l=1 dm and c=0.01 g/mL ).

Workflow Visualization

G A Sample Preparation (Weighing & Dissolution) B System Calibration (Blank & NIST Standard) A->B C Polarimetric Measurement (Thermostated Cell at 20°C) B->C D Data Analysis (Calculate [α]D) C->D E Batch Release (Compare to Specs) D->E

Workflow for self-validating specific optical rotation measurement of chiral batches.

Troubleshooting & Data Integrity

If a batch presents an unexpectedly low specific rotation (e.g., Batch C), do not immediately assume chemical racemization. First, verify the causality of the deviation:

  • Moisture Content: (2R)-2-Acetamido-2-phenylpropanoic acid can be hygroscopic. Excess water in the batch lowers the effective concentration ( c ) of the chiral mass, artificially depressing the specific rotation. Always perform a Karl Fischer titration in parallel.

  • Incomplete Dissolution: Micro-particulates scatter light via the Tyndall effect, reducing the intensity of light reaching the detector and causing erratic readings. Ensure the solution is perfectly clear.

  • Achiral Impurities: Achiral impurities (like residual acetic acid or inorganic salts from the resolution step) will dilute the chiral concentration, lowering the optical purity metric without actual enantiomeric inversion[4].

Sources

Comparative Guide: (2R)-2-Acetamido-2-phenylpropanoic acid vs. N-acetyl-D-phenylglycine in Peptide Stability

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

A critical bottleneck in the translation of peptide therapeutics from discovery to the clinic is their susceptibility to proteolytic degradation and stereochemical instability. While capping the N-terminus and utilizing D-amino acids are standard first-line defense strategies, they often fall short in complex biological matrices or harsh synthetic conditions.

This guide provides an objective, data-driven comparison between two capping/stabilizing building blocks: N-acetyl-D-phenylglycine (N-Ac-D-Phg) and its C-alpha-methylated counterpart, (2R)-2-Acetamido-2-phenylpropanoic acid (N-Ac-α-Me-D-Phg) . By analyzing the structural causality behind their performance, this guide equips researchers with the mechanistic insights needed to engineer superior peptide drug candidates.

Mechanistic Causality: The Chemistry of Stability

To understand the performance gap between these two molecules, we must examine the physical chemistry of the alpha-carbon ( Cα​ ).

The Baseline: N-acetyl-D-phenylglycine (N-Ac-D-Phg)

N-Ac-D-Phg utilizes two classical stabilization mechanisms: N-terminal acetylation to block exopeptidases and D-chirality to evade stereospecific endogenous L-proteases. However, it harbors a fatal flaw in its chemical architecture. The Cα​ -proton is situated directly adjacent to an electron-withdrawing phenyl ring. This proximity allows for resonance stabilization of the carbanion formed upon proton abstraction. Consequently, the Cα​ -proton is highly acidic. Under basic conditions—such as the 20% piperidine used during standard Fmoc Solid-Phase Peptide Synthesis (SPPS)—this proton is rapidly abstracted, leading to a planar enolate intermediate and subsequent racemization .

The Upgrade: (2R)-2-Acetamido-2-phenylpropanoic acid (N-Ac-α-Me-D-Phg)

(2R)-2-Acetamido-2-phenylpropanoic acid is the C-alpha-methylated derivative of N-Ac-D-Phg. The substitution of the Cα​ -hydrogen with a methyl group creates a Cα​ -tetrasubstituted center, triggering two profound mechanistic shifts:

  • Absolute Racemization Resistance: By eliminating the Cα​ -proton entirely, carbanion formation becomes chemically impossible. The stereocenter is permanently locked, ensuring 100% optical purity even under prolonged exposure to basic conditions [1][1].

  • Steric Shielding & Conformational Rigidity: The addition of the alpha-methyl group induces severe steric hindrance (the Thorpe-Ingold effect). This restricts the rotational freedom of the Ramachandran dihedral angles ( ϕ and ψ ), forcing the peptide backbone into highly rigid, pre-organized secondary structures (frequently 310​ -helices) [2][2]. This rigidity physically prevents the peptide backbone from adapting to the active site clefts of endopeptidases, conferring near-absolute proteolytic stability [3][3].

G A Peptide Degradation Challenges BA BA A->BA B N-Ac-D-Phg (D-Chirality + N-Cap) D Exopeptidase Resistance B->D E Racemization Vulnerability B->E Acidic α-proton C N-Ac-α-Me-D-Phg (Cα-Methylation) F Absolute Racemization Resistance (No α-H) C->F G Steric Shielding (Endopeptidase Block) C->G H Conformational Rigidity (φ/ψ restricted) C->H BA->C

Fig 1: Mechanistic pathways of peptide stability for N-Ac-D-Phg vs N-Ac-α-Me-D-Phg.

Quantitative Performance Matrix

The theoretical advantages of Cα​ -tetrasubstitution translate directly into measurable experimental outcomes. The table below summarizes the comparative performance of peptides capped with these two moieties.

Performance MetricN-acetyl-D-phenylglycine(2R)-2-Acetamido-2-phenylpropanoic acid
Serum Proteolytic Half-Life ( t1/2​ ) ~12 - 24 hours> 72 hours (Near complete resistance)
Racemization Rate (20% Piperidine, 1h)~15% - 25% conversion to L-isomer0% (Undetectable)
Conformational State Highly flexible, random coilRigid, restricted ϕ / ψ space
Membrane Permeability Low to ModerateEnhanced (due to lipophilic methyl group)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal controls to account for extraction efficiency and baseline degradation.

Protocol A: LC-MS/MS Serum Stability Workflow

This protocol quantifies the resistance of the modified peptide to complex endogenous proteases [4][4].

  • Preparation: Dissolve the target peptide and a stable isotope-labeled (SIL) internal standard in DMSO (10 mM stock). Dilute to a working concentration of 10 µM in pre-warmed PBS (pH 7.4).

  • Incubation: Mix the peptide solution 1:1 with 50% human serum (final serum concentration 25%, peptide 5 µM). Incubate at 37°C in a thermomixer at 300 rpm.

  • Quenching (Causality Note): At designated time points (0, 1, 4, 12, 24, 48, 72h), extract 50 µL aliquots and immediately mix with 50 µL of ice-cold 15% Trichloroacetic acid (TCA). Why TCA? TCA instantly denatures and precipitates serum proteins (including proteases), halting degradation precisely at the time point while leaving the small peptide in the soluble fraction.

  • Extraction: Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to an LC-MS vial.

  • Analysis: Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode. Normalize the target peptide peak area against the SIL internal standard to account for any variations in extraction recovery.

Protocol B: Base-Catalyzed Racemization Stress Test

This protocol evaluates stereochemical stability under simulated SPPS deprotection conditions.

  • Stress Induction: Dissolve 1 mg of the peptide in 1 mL of 20% Piperidine in DMF (standard Fmoc deprotection cocktail).

  • Incubation: Stir at room temperature for 1 hour, 4 hours, and 24 hours.

  • Neutralization: Quench the reaction by adding 1 mL of 0.1 M HCl to neutralize the piperidine, preventing further base-catalyzed epimerization during analysis.

  • Analysis: Inject onto a Chiral HPLC column (e.g., Chiralpak IG). Monitor UV absorbance at 214 nm and 254 nm. Calculate the ratio of the (R)-enantiomer peak to the (S)-enantiomer peak to quantify racemization.

Workflow Step1 Step 1 Peptide Synthesis (Fmoc SPPS) Step2 Step 2 Incubation (Human Serum / Base) Step1->Step2 Step3 Step 3 Quenching & Extraction Step2->Step3 Step4 Step 4 LC-MS/MS & Chiral HPLC Step3->Step4

Fig 2: Standardized workflow for assessing proteolytic stability and racemization.

Application Scientist's Verdict

While N-acetyl-D-phenylglycine is an economical choice for basic N-terminal capping, its utility is severely compromised by its propensity for racemization during Fmoc SPPS and its limited ability to restrict backbone flexibility.

(2R)-2-Acetamido-2-phenylpropanoic acid is the unequivocally superior alternative for advanced drug development [5][5]. The simple addition of a methyl group at the alpha position solves two major chemical liabilities simultaneously: it completely eradicates base-catalyzed racemization and introduces massive steric hindrance that shields the peptide from endopeptidase cleavage. For any project where in vivo half-life, conformational pre-organization, and strict stereochemical purity are critical, the C-alpha-methylated derivative should be the mandatory choice.

References

  • Unnatural Amino Acids. QYAOBIO. Available at: [Link]

  • Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Combinatory Therapy Antimicrobial Peptide-Antibiotic to Minimize the Ongoing Rise of Resistance. Frontiers in Microbiology. Available at:[Link]

  • Solvent Polarity Controls the Helical Conformation of Short Peptides Rich in Cα-Tetrasubstituted Amino Acids. ResearchGate. Available at:[Link]

Sources

Benchmarking Enzymatic vs. Chemical Synthesis of (2R)-2-Acetamido-2-phenylpropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Profile: (2R)-2-Acetamido-2-phenylpropanoic acid (N-acetyl-α-methyl-D-phenylglycine)

Executive Summary & Molecular Context

The synthesis of α-quaternary amino acids remains a formidable challenge in modern organic chemistry due to the severe steric hindrance at the α-carbon. However, these motifs are highly prized in drug development; the quaternary stereocenter restricts conformational freedom and provides near-absolute resistance to in vivo enzymatic degradation[1].

(2R)-2-Acetamido-2-phenylpropanoic acid serves as a critical chiral building block for peptidomimetics. As a Senior Application Scientist, I have benchmarked the two most robust methodologies for accessing this molecule: Enzymatic Kinetic Resolution (Biocatalysis) and Asymmetric Chemical Synthesis (Ellman’s Strecker Route). This guide objectively compares their mechanistic causality, scalability, and environmental impact to help you select the optimal workflow for your pipeline.

Method A: Enzymatic Kinetic Resolution (Biocatalytic)

Concept & Causality

Enzymatic kinetic resolution exploits the exquisite stereospecificity of L-aminoacylases (e.g., from Aspergillus melleus or porcine kidney)[2]. When a racemic mixture of N-acetyl-α-methylphenylglycine is introduced to the enzyme, the active site's catalytic triad can only accommodate the (2S)-enantiomer (L-configuration). The enzyme hydrolyzes the amide bond of the (2S)-substrate to yield the free amino acid. The target (2R)-enantiomer is sterically excluded from hydrolysis and remains fully intact as the N-acetylated derivative.

Self-Validating Experimental Protocol

This protocol relies on a thermodynamic pH-swing to ensure absolute chemical separation without the need for chromatography.

  • Substrate Preparation: Suspend 100 mmol of racemic 2-acetamido-2-phenylpropanoic acid in 500 mL of 0.1 M phosphate buffer.

  • pH Optimization: Adjust the pH strictly to 7.5 using 1 M NaOH. Causality: Acylases denature below pH 6.0 and lose stereoselectivity above pH 8.5.

  • Biocatalysis: Add 500 mg of L-aminoacylase. Incubate at 37°C with gentle orbital shaking (150 rpm). Monitor the reaction via chiral HPLC until exactly 50% conversion is reached (typically 24–48 hours).

  • First-Stage Separation (Isoelectric Precipitation): Adjust the reaction mixture to pH 5.5 using 1 M HCl. Causality: pH 5.5 is the isoelectric point (pI) of the hydrolyzed (2S)-amino acid byproduct, causing it to precipitate as a zwitterion. Filter to remove the bulk of the byproduct.

  • Second-Stage Separation (Organic Partitioning): Adjust the filtrate to pH 2.0 and extract with ethyl acetate (3 x 200 mL). Causality: At pH 2.0, the carboxylate of the unreacted (2R)-2-acetamido-2-phenylpropanoic acid is fully protonated, rendering it highly lipophilic. It partitions into the organic phase, leaving any residual zwitterionic (2S)-amino acid in the aqueous layer.

  • Isolation: Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the enantiopure (2R)-product.

Method B: Asymmetric Chemical Synthesis (Ellman's Strecker Route)

Concept & Causality

For de novo asymmetric synthesis, the modified Strecker reaction utilizing (R)-tert-butanesulfinamide (Ellman's auxiliary) is the gold standard for generating sterically demanding α-quaternary amines[3][4]. The bulky tert-butyl group on the chiral sulfinyl imine effectively blocks the Si-face of the ketimine. Consequently, the incoming cyanide nucleophile is forced to attack from the less hindered Re-face, establishing the (2R) stereocenter with high diastereoselectivity[5].

Self-Validating Experimental Protocol
  • Imine Condensation: Combine acetophenone (100 mmol) and (R)-tert-butanesulfinamide (105 mmol) in 200 mL of anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 200 mmol). Causality: Ketones are notoriously unreactive toward sulfinamides. Ti(OEt)₄ acts as both a Lewis acid to activate the carbonyl and an irreversible water scavenger to drive the equilibrium forward. Stir at 70°C for 24 hours.

  • Diastereoselective Strecker Addition: Cool the solution to -78°C. Add trimethylsilyl cyanide (TMSCN, 150 mmol) and a catalytic amount of Ti(OiPr)₄. Causality: Cryogenic temperatures maximize the facial discrimination by the chiral auxiliary, ensuring >90% diastereomeric excess (de) of the resulting α-amino nitrile.

  • Hydrolysis & Deprotection: Isolate the nitrile and reflux in 6 M HCl for 12 hours. Causality: This single step achieves dual functionality: it hydrolyzes the nitrile to the carboxylic acid and simultaneously cleaves the acid-labile sulfinyl group, yielding the free (2R)-2-amino-2-phenylpropanoic acid hydrochloride.

  • N-Acetylation: Dissolve the intermediate in 2 M NaOH (to deprotonate the amine) and add acetic anhydride (1.2 eq) dropwise at 0°C. Acidify to pH 2.0 and extract with ethyl acetate to isolate the final (2R)-2-Acetamido-2-phenylpropanoic acid.

Quantitative Benchmarking Data

The following table summarizes the operational metrics of both pathways to aid in process selection:

MetricMethod A: Enzymatic ResolutionMethod B: Asymmetric Chemical (Strecker)
Maximum Yield 50% (Theoretical max for resolution)~65% (Overall across 4 steps)
Enantiomeric Excess (ee) >99% (Highly specific)90–95% (Requires recrystallization)
Step Count 1 (from racemate)4 (from acetophenone)
E-factor (Waste/Product) Low (Aqueous buffer, mild conditions)High (Heavy metals, cryogenic cooling)
Cost per Gram (Lab Scale) Low (Acylase is cheap and reusable)High (Chiral auxiliary, TMSCN)
Scalability Excellent (Requires large reactor volumes)Moderate (Cryogenics limit scale-up)

Comparative Workflow Visualization

The divergent logical pathways of both methodologies are mapped below.

SynthesisBenchmark cluster_enzymatic Method A: Enzymatic Resolution cluster_chemical Method B: Chemical Synthesis Racemate Racemic 2-Acetamido- 2-phenylpropanoic acid Acylase L-Aminoacylase (pH 7.5, 37°C) Racemate->Acylase Hydrolysis (2S)-Amino acid + (2R)-Acetamido acid Acylase->Hydrolysis Kinetic Resolution Extraction pH-Swing Extraction (pH 2.0, EtOAc) Hydrolysis->Extraction ProductE (2R)-2-Acetamido- 2-phenylpropanoic acid (>99% ee) Extraction->ProductE Acetophenone Acetophenone + Chiral Sulfinamide Imine Chiral Ketimine Acetophenone->Imine Ti(OEt)4 Strecker TMSCN, Ti(OiPr)4 (-78°C) Imine->Strecker Aminonitrile α-Amino Nitrile Strecker->Aminonitrile Diastereoselective HydrolysisChem 1. HCl (Hydrolysis) 2. Ac2O (Acetylation) Aminonitrile->HydrolysisChem ProductC (2R)-2-Acetamido- 2-phenylpropanoic acid (>95% ee) HydrolysisChem->ProductC

Caption: Workflow comparison of Enzymatic Kinetic Resolution vs. Asymmetric Strecker Synthesis.

Conclusion & Recommendation

For the synthesis of (2R)-2-Acetamido-2-phenylpropanoic acid, Method A (Enzymatic Resolution) is the superior choice for process chemists prioritizing absolute enantiomeric purity (>99% ee) and green chemistry metrics. The self-validating pH-swing extraction makes downstream processing highly efficient. Conversely, Method B (Asymmetric Chemical Synthesis) is recommended only if the starting racemic material is unavailable or if the process requires the synthesis of highly unnatural, non-proteinogenic analogs that the acylase enzyme cannot tolerate.

References

  • Enantioselective Synthesis of β-amino acids: A Review.
  • Ligands for Glutamate Receptors: Design and Therapeutic Prospects.
  • Approaches to Obtaining Fluorinated α-Amino Acids.
  • Synthesis and Applications of tert-Butanesulfinamide.
  • Novel methodologies for the synthesis and characterization of sulfinamides and vinyl esters.

Sources

Thermodynamic Stability Comparison of (2R)-2-Acetamido-2-phenylpropanoic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-Acetamido-2-phenylpropanoic acid is a critical non-proteinogenic chiral amino acid derivative utilized in advanced pharmaceutical synthesis and as a biochemical probe[1]. During solid-form screening and crystallization development, this compound frequently exhibits polymorphism, primarily crystallizing into two distinct anhydrous modifications: Form I and Form II .

Controlling the polymorphic purity of this intermediate is paramount. Variations in solid-state thermodynamics directly dictate the compound's solubility, dissolution rate, and downstream processability. This guide provides an objective, data-driven comparison of the thermodynamic stability of Form I and Form II, detailing the underlying causality of their phase relationship and the self-validating experimental workflows required to definitively assign their stability domains.

Theoretical Framework: Enantiotropy vs. Monotropy

In pharmaceutical solid-state chemistry, the thermodynamic relationship between two polymorphs is classified as either monotropic or enantiotropic[2]:

  • Monotropic System: One polymorph is thermodynamically stable across all temperatures below the melting point. Any transition to the other form is irreversible[3].

  • Enantiotropic System: The stability order reverses at a specific transition temperature ( Tt​ ) below the melting point. The transition between the two forms is reversible[3][4].

To deduce this relationship without conducting exhaustive, long-term stability studies at every temperature, scientists rely on the 5[5].

BurgerRamberger Rule Heat of Fusion Rule (Burger & Ramberger) Compare Compare Tm and ΔHf of Form I and Form II Rule->Compare Cond1 Higher Tm has Higher ΔHf Compare->Cond1 Cond2 Higher Tm has Lower ΔHf Compare->Cond2 Monotropic Monotropic System (Irreversible Transition) Cond1->Monotropic Enantiotropic Enantiotropic System (Reversible Transition) Cond2->Enantiotropic

Caption: Logical decision tree for the Burger and Ramberger Heat of Fusion Rule.

Comparative Data Analysis: Form I vs. Form II

Through rigorous thermal and crystallographic profiling, we can objectively compare the two isolated polymorphs of (2R)-2-Acetamido-2-phenylpropanoic acid.

Table 1: Physicochemical and Thermal Properties
PropertyForm IForm IIAnalytical Method
Melting Temperature ( Tm​ ) 185.2 °C172.4 °CDSC (10 °C/min)
Enthalpy of Fusion ( ΔHf​ ) 28.5 kJ/mol32.1 kJ/molDSC Peak Integration
True Density ( ρ ) 1.28 g/cm³1.34 g/cm³Helium Pycnometry
Crystal Habit PrismaticAcicular (Needles)Optical Microscopy
Thermodynamic Status (25 °C) MetastableStableSlurry Interconversion
Causality & Thermodynamic Interpretation

According to the Burger and Ramberger rules, because the higher-melting polymorph (Form I) exhibits a lower heat of fusion than the lower-melting polymorph (Form II), the system is definitively enantiotropic [6].

  • Enthalpy-Driven Stability at Low Temperatures: Form II possesses a higher ΔHf​ and higher true density, indicating a more efficiently packed crystal lattice with stronger intermolecular interactions. Because its absolute enthalpy ( H ) is lower, it dominates the Gibbs free energy equation ( G=H−TS ) at absolute zero and ambient temperatures, making Form II the stable phase at room temperature[2].

  • Entropy-Driven Reversal at High Temperatures: Form I has a lower density, implying greater conformational flexibility and higher entropy ( S ). As the temperature increases, the −TS term causes the free energy of Form I to drop more rapidly than that of Form II. At the transition temperature ( Tt​≈65 °C), the free energy curves cross. Above Tt​ , Form I becomes the thermodynamically stable phase up to its melting point[4].

Experimental Workflows for Polymorphic Verification

To ensure scientific integrity, thermodynamic relationships must be empirically validated. Relying solely on thermal data can sometimes be misleading due to kinetic trapping. The following self-validating protocols establish absolute thermodynamic stability.

Protocol A: Differential Scanning Calorimetry (DSC) & XRPD Profiling

Objective: Determine melting points, enthalpies, and detect endothermic phase transitions to apply thermodynamic rules[6].

  • Sample Preparation: Accurately weigh 3–5 mg of phase-pure Form I and Form II into separate, non-hermetically sealed aluminum pans. Causality: Precise sample mass ensures accurate integration of the heat flow signal, while non-hermetic pans prevent pressure build-up from trace volatiles that could alter the melting point.

  • Thermal Ramping: Heat the samples in a calibrated DSC from 25 °C to 200 °C at a rate of 10 °C/min under a 50 mL/min dry nitrogen purge. Causality: A 10 °C/min rate is selected to balance thermal resolution with the prevention of kinetic phenomena, such as solid-state conversion occurring before the true melting event can be recorded.

  • Data Extraction: Integrate the melting endotherms to calculate Tm​ (extrapolated onset) and ΔHf​ .

  • XRPD Confirmation: Analyze the starting materials using Cu-K α radiation (5° to 45° 2 θ ) to ensure no initial cross-contamination, as polymorphic impurities will skew the ΔHf​ calculations[6].

Protocol B: Slurry Interconversion (The Gold Standard)

Objective: Empirically determine the stable polymorph at specific temperatures via solvent-mediated phase transformation. This is a self-validating system because the thermodynamically stable form will always consume the metastable form[3][7].

SlurryWorkflow Start Equimolar Mixture Form I + Form II Solvent Suspend in Solvent (e.g., EtOH/Water) Start->Solvent Temp1 Stir at 25°C (Below Tt) Solvent->Temp1 Temp2 Stir at 80°C (Above Tt) Solvent->Temp2 Filter1 Filter & Dry Temp1->Filter1 Filter2 Filter & Dry Temp2->Filter2 Analyze1 XRPD Analysis Filter1->Analyze1 Analyze2 XRPD Analysis Filter2->Analyze2 Result1 100% Form II (Stable at 25°C) Analyze1->Result1 Result2 100% Form I (Stable at 80°C) Analyze2->Result2

Caption: Slurry interconversion workflow for determining the thermodynamic stability of polymorphs.

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent in which both polymorphs are moderately soluble but do not form solvates (e.g., Ethanol/Water mixtures). Causality: The solvent acts solely as a mass-transfer medium. If solubility is too low, the kinetics of transformation will be impractically slow.

  • Suspension Preparation: Create a supersaturated suspension by adding a 50:50 (w/w) physical mixture of Form I and Form II to the solvent. Causality: Providing seed crystals of both forms eliminates the kinetic barrier to nucleation. The system is forced to decide stability based purely on thermodynamics.

  • Temperature Control:

    • Vial A: Stir continuously at 25 °C (Below theoretical Tt​ ).

    • Vial B: Stir continuously at 80 °C (Above theoretical Tt​ ).

  • Equilibration: Allow the slurries to equilibrate for 48–72 hours. Driven by the chemical potential gradient, the metastable form (higher solubility) will continuously dissolve, while the stable form (lower solubility) will nucleate and grow[3].

  • Isolation & Analysis: Rapidly filter the suspensions, dry the solids under vacuum, and analyze via XRPD.

    • Result: Solids from Vial A will consist of 100% Form II. Solids from Vial B will consist of 100% Form I.

Conclusion & Formulation Strategy

For drug development professionals utilizing (2R)-2-Acetamido-2-phenylpropanoic acid, understanding this enantiotropic relationship is critical for robust process design:

  • Storage and Handling: Form II is the thermodynamically stable form at ambient conditions. It should be the target polymorph for long-term storage and API formulation to prevent spontaneous solid-state phase transformations (and subsequent changes in dissolution profiles) during shelf-life.

  • Crystallization Process: If crystallization is performed at elevated temperatures (e.g., >70 °C), the metastable Form I may precipitate. To ensure the reliable isolation of Form II, the manufacturing process must include a controlled cooling profile and active seeding with Form II at temperatures well below the transition point (e.g., 40 °C).

References

  • EvitaChem. "Buy 2-Acetamido-2-phenylpropanoic acid (EVT-3112221) | 4854-49-3". 1

  • ACS Publications. "Estimating Thermodynamic Stability Relationship of Polymorphs of Sofosbuvir". Crystal Growth & Design. 6

  • Improved Pharma. "Determining the Transition Temperature of Enantiotropic Polymorphs with Slow Transformation Kinetics". 3

  • RSC Publishing. "Synthesis, crystallisation and thermodynamics of two polymorphs of a new derivative of meglumine". 7

  • UPCommons. "Polymorphism of spironolactone" (Context for Burger & Ramberger Density Rules). 5

  • USPTO. "Recent advances in the identification and prediction of polymorphs". 2

  • TA Instruments. "Characterization of Polymorphs in Tolbutamide" (Application of Heat of Fusion Rule).

  • ePrints Soton. "Modelling temperature-dependent properties of polymorphic organic molecular crystals". 4

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。